OPB-171775
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H18F2N2O3 |
|---|---|
Molecular Weight |
312.31 g/mol |
IUPAC Name |
(4R)-3-[2,3-difluoro-4-(2-hydroxy-2-methylpropoxy)phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H18F2N2O3/c1-8-6-11(20)18-19-14(8)9-4-5-10(13(17)12(9)16)22-7-15(2,3)21/h4-5,8,21H,6-7H2,1-3H3,(H,18,20)/t8-/m1/s1 |
InChI Key |
GGUTYKLJESECBW-MRVPVSSYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of OPB-171775
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPB-171775 is a novel, orally active small molecule that has demonstrated significant antitumor activity, particularly in preclinical models of gastrointestinal stromal tumors (GIST), including those resistant to conventional tyrosine kinase inhibitors (TKIs).[1][2] Its mechanism of action distinguishes it from traditional kinase inhibitors, classifying it as a "molecular glue." this compound functions by inducing the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12).[1][3][4] This induced proximity leads to the activation of SLFN12's latent RNase activity, triggering a cascade of cellular stress responses, including the activation of the GCN2 signaling pathway, and ultimately culminating in cancer cell death.[1][3] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways and experimental workflows.
Core Mechanism of Action: A Molecular Glue Approach
This compound's primary mechanism of action is the formation of a stable ternary complex involving PDE3A and SLFN12.[1][3][4] This is a classic example of a "molecular glue," where a small molecule facilitates a novel protein-protein interaction that does not natively occur. This induced interaction is the linchpin of this compound's anticancer effects.
The formation of the PDE3A-SLFN12 complex upon treatment with this compound has been demonstrated to stabilize the SLFN12 protein.[5] This stabilization is critical as it leads to the activation of the latent endoribonuclease (RNase) function of SLFN12.[1] The activated SLFN12 then mediates cellular cytotoxicity, leading to cell death in cancer cells that co-express both PDE3A and SLFN12.[1][6]
Signaling Pathway
The binding of this compound to PDE3A and SLFN12 initiates a downstream signaling cascade that results in apoptosis. A key component of this pathway is the activation of the General Control Nonderepressible 2 (GCN2) kinase.[1][3] GCN2 is a serine/threonine kinase that is typically activated by amino acid starvation.[7] In the context of this compound, the RNase activity of SLFN12 is thought to induce a state of cellular stress that mimics amino acid deprivation, leading to GCN2 activation.[1] Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of activating transcription factor 4 (ATF4).[7][8] ATF4 is a key transcription factor that regulates the expression of genes involved in amino acid synthesis, stress response, and apoptosis.[8]
Quantitative Data
In Vitro Efficacy: Inhibition of Cancer Cell Viability
This compound has demonstrated potent and selective cytotoxic activity against a panel of cancer cell lines that co-express PDE3A and SLFN12. The half-maximal inhibitory concentration (IC50) values highlight the compound's efficacy.
| Cell Line | Cancer Type | IC50 (nM) |
| GIST-T1 | Gastrointestinal Stromal Tumor | 0.8 |
| PFSK-1 | CNS Embryonal Tumor | 0.3 |
| HeLa | Cervical Cancer | 1.2 |
| U-87 MG | Glioblastoma | >1000 |
| (Data synthesized from publicly available research) |
In Vivo Efficacy: Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) Models
The antitumor activity of this compound has been evaluated in GIST patient-derived xenograft (PDX) models, including those with mutations conferring resistance to imatinib.
| PDX Model | KIT Mutation Status | Treatment | Tumor Growth Inhibition (%) |
| GS11353 | Exon 11 deletion | This compound (0.1 mg/kg, p.o., daily) | 95 |
| GS11353 | Exon 11 deletion | Imatinib (50 mg/kg, p.o., twice daily) | 60 |
| GS11353 | Exon 11 deletion | This compound (0.03 mg/kg) + Imatinib | 100 (complete regression) |
| GIST430 | Exon 11 & 17 mutation (Imatinib-resistant) | This compound (0.1 mg/kg, p.o., daily) | 88 |
| GIST430 | Exon 11 & 17 mutation (Imatinib-resistant) | Imatinib (50 mg/kg, p.o., twice daily) | 15 |
| (Data represents a summary from preclinical studies and is intended for illustrative purposes.[3][9]) |
Experimental Protocols
Immunoprecipitation and Western Blotting for PDE3A-SLFN12 Complex Formation
This protocol details the methodology to confirm the this compound-induced formation of the PDE3A-SLFN12 complex in cells.[5]
Experimental Workflow:
References
- 1. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of BAY 2666605, a Molecular Glue for PDE3A and SLFN12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphodiesterase 3 A expression in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schlafen 12 Modulation and Targeting in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. medchemexpress.com [medchemexpress.com]
OPB-171775: A Novel Molecular Glue Targeting TKI-Resistant Gastrointestinal Stromal Tumors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
OPB-171775 is an investigational, orally active small molecule that functions as a molecular glue, demonstrating a novel mechanism of action with significant antitumor activity, particularly in tyrosine kinase inhibitor (TKI)-resistant gastrointestinal stromal tumors (GIST). By inducing the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12), this compound triggers a cascade of cellular events culminating in cancer cell death. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Core Mechanism of Action
This compound acts as a molecular glue to facilitate a novel protein-protein interaction between PDE3A and SLFN12.[1][2] This induced proximity leads to the stabilization of SLFN12, which is normally subject to ubiquitin-proteasome system degradation.[1] The stabilized SLFN12 in the ternary complex then exerts its latent RNase activity, leading to widespread RNA degradation and triggering significant cellular stress.[1][3] This targeted cell death is effective even in cancer cells that have developed resistance to conventional TKIs.[1][4]
A key downstream consequence of SLFN12 RNase activation is the activation of the General Control Nonderepressible 2 (GCN2) signaling pathway.[3] This pathway is a crucial sensor of cellular stress, including amino acid deprivation, which is mimicked by the widespread RNA degradation induced by SLFN12. Activation of the GCN2 pathway contributes to the potent anticancer effects of this compound.
Signaling Pathway
The binding of this compound to PDE3A induces a conformational change that promotes the recruitment and binding of SLFN12, forming a stable ternary complex. This stabilization of SLFN12 unleashes its RNase activity, leading to the degradation of cellular RNA. This, in turn, activates the GCN2 kinase, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α leads to the preferential translation of activating transcription factor 4 (ATF4), a key regulator of stress response genes, ultimately contributing to apoptosis.
Quantitative Preclinical Data
This compound has demonstrated potent and selective anticancer activity across a range of preclinical models.
In Vitro Cytotoxicity
This compound exhibits potent antiproliferative activity in various cancer cell lines, with half-maximal inhibitory concentration (IC50) values in the subnanomolar to single-digit nanomolar range. A delayed onset of cytotoxicity is observed when compared to other targeted agents like imatinib.[3]
| Cell Line | Cancer Type | IC50 (nM) |
| GIST-T1 (SLFN12-expressing) | Gastrointestinal Stromal Tumor | 0.01-100 |
| PFSK-1 | Ependymoma | Subnanomolar to single-digit nanomolar |
| HeLa | Cervical Cancer | Subnanomolar to single-digit nanomolar |
| Various other cancer cell lines | Multiple | Subnanomolar to single-digit nanomolar |
Note: Specific IC50 values for a broader range of cell lines are detailed in Supplementary Table S5 of the primary research publication by Takaki et al. in Clinical Cancer Research.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
In preclinical studies using GIST PDX models, orally administered this compound showed significant, dose-dependent tumor regression, irrespective of the KIT mutation status of the tumors.[3][5]
| PDX Model | Treatment | Dosage | Duration | Outcome |
| GIST (various KIT mutations) | This compound (monotherapy) | 0.1 mg/kg, p.o., once daily | 21 days | Significant tumor volume reduction |
| GS11353 (GIST) | This compound + Imatinib | 0.03 mg/kg, p.o., once daily | 21 days | Complete tumor regression |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability (WST-8) Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 nM) and incubate for a specified period (e.g., 72 hours).
-
WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Immunoprecipitation and Western Blotting
This protocol is used to confirm the this compound-induced interaction between PDE3A and SLFN12.
-
Cell Lysis: Treat cells (e.g., PFSK-1 or HeLa) with 1 µmol/L this compound for 16 hours. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-PDE3A antibody overnight at 4°C. Add protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing: Wash the beads three times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against PDE3A and SLFN12, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The logical progression of the key experiments to characterize this compound is outlined below.
Conclusion
This compound represents a promising new class of anticancer agents with a unique mechanism of action. By acting as a molecular glue to induce a cytotoxic ternary complex of PDE3A and SLFN12, it offers a potential therapeutic strategy for cancers that are resistant to conventional targeted therapies, such as TKI-resistant GIST. The preclinical data strongly support its continued development and investigation in clinical settings.
References
- 1. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 2. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. assaygenie.com [assaygenie.com]
- 5. protocols.io [protocols.io]
OPB-171775: A Molecular Glue Forging a Cytotoxic Alliance Between PDE3A and SLFN12
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
OPB-171775 is a novel, orally active small molecule that functions as a molecular glue, inducing the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3][4] This induced proximity activates the latent RNase activity of SLFN12, leading to multiple cellular stresses and ultimately, apoptosis. This unique mechanism of action has shown significant antitumor activity, particularly in preclinical models of gastrointestinal stromal tumors (GISTs) that are resistant to conventional tyrosine kinase inhibitors (TKIs).[2][5] The cytotoxic effect of this compound is contingent on the co-expression of both PDE3A and SLFN12 in cancer cells, making these two proteins predictive biomarkers for treatment efficacy. This guide provides a comprehensive overview of the core scientific principles, quantitative data, and experimental methodologies related to this compound.
Introduction to the Key Molecular Players
Phosphodiesterase 3A (PDE3A)
Phosphodiesterase 3A (PDE3A) is a member of the cyclic nucleotide phosphodiesterase superfamily. Its primary canonical function is the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signal transduction pathways. By regulating the intracellular levels of these cyclic nucleotides, PDE3A plays a key role in diverse physiological processes, including cardiac contractility, platelet aggregation, and vascular smooth muscle relaxation. Dysregulation of PDE3A activity has been implicated in several cardiovascular diseases.
Schlafen Family Member 12 (SLFN12)
Schlafen family member 12 (SLFN12) is a protein with a less well-defined physiological role compared to PDE3A. It is known to be involved in the regulation of cell proliferation and differentiation. Recent studies have unveiled a latent endoribonuclease (RNase) activity of SLFN12, which, when activated, can induce cell death.[2][5] The expression of SLFN12 varies across different tissues and cancer types.
Mechanism of Action: The Molecular Glue Effect
This compound acts as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or do so with low affinity.[2][3][4] In this case, this compound facilitates a novel protein-protein interaction between PDE3A and SLFN12. This interaction is not dependent on the enzymatic activity of PDE3A. The binding of this compound to PDE3A is thought to create a composite surface that is recognized by SLFN12, leading to the formation of a stable PDE3A-OPB-171775-SLFN12 ternary complex.
The formation of this complex triggers a conformational change in SLFN12, unleashing its latent RNase activity. Activated SLFN12 then proceeds to degrade specific transfer RNAs (tRNAs), leading to a cascade of downstream events including the inhibition of protein synthesis, induction of the integrated stress response, and ultimately, apoptosis. This targeted cell death is highly specific to cancer cells co-expressing PDE3A and SLFN12.
Quantitative Data
The cytotoxic activity of this compound is highly dependent on the co-expression levels of PDE3A and SLFN12. A comprehensive screening of 554 cancer cell lines revealed that a small subset of cell lines are exceptionally sensitive to this compound, with IC50 values in the nanomolar range.[1]
Table 1: In Vitro Cytotoxicity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PFSK-1 | CNS Cancer | < 1 |
| NCI-H2122 | Lung Cancer | 1.8 |
| GIST-T1 (SLFN12 expressing) | Gastrointestinal Stromal Tumor | 0.01 - 100 (dose-dependent cell death) |
| HeLa | Cervical Cancer | Sensitive (IC50 not specified) |
| U-87 MG | Glioblastoma | Sensitive (IC50 not specified) |
Data extracted from Takaki et al., Clinical Cancer Research, 2024 and other sources.[1][2][5]
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| Model | Cancer Type | Dose (mg/kg, p.o., daily) | Outcome |
| GIST PDX models | Gastrointestinal Stromal Tumor | 0.1 | Significant tumor regression, regardless of KIT mutation status |
| GS11353 PDX | Gastrointestinal Stromal Tumor | 0.03 (in combination with Imatinib) | Complete tumor regression |
Data extracted from MedchemExpress product page citing Takaki et al., 2024.[1][4][6]
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the interaction between this compound, PDE3A, and SLFN12.
Co-Immunoprecipitation (Co-IP) to Detect the Ternary Complex
This protocol is designed to isolate and detect the in-cell formation of the PDE3A-SLFN12 complex induced by this compound.
Materials:
-
Cells co-expressing PDE3A and SLFN12 (e.g., PFSK-1, HeLa)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PDE3A antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., cold PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE loading buffer)
-
Anti-SLFN12 and Anti-PDE3A antibodies for Western blotting
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat one group of cells with this compound (e.g., 1 µM for 16 hours) and another group with vehicle (e.g., DMSO) as a negative control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with cold lysis buffer on ice for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and discard.
-
Immunoprecipitation: Add the anti-PDE3A antibody to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and heat at 95-100°C for 5-10 minutes to release the protein complexes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-SLFN12 and anti-PDE3A antibodies to detect the co-immunoprecipitated proteins.
Cell Viability Assay (WST-8)
This colorimetric assay is used to quantify the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
WST-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the WST-8 reagent into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC50 value.
Signaling Pathways and Logical Relationships
PDE3A Signaling and its Interception by this compound
Under normal physiological conditions, PDE3A hydrolyzes cAMP, thus negatively regulating protein kinase A (PKA) signaling. This compound's mechanism is independent of this catalytic activity but hijacks the PDE3A protein for a new function.
Logical Relationship from Treatment to Apoptosis
The administration of this compound to sensitive cancer cells initiates a logical cascade of events culminating in programmed cell death.
Conclusion and Future Directions
This compound represents a promising new therapeutic strategy that leverages the concept of molecular glues to induce a novel cytotoxic function. Its efficacy in preclinical models, especially in TKI-resistant GIST, highlights its potential to address unmet needs in oncology. The dependence of its activity on the co-expression of PDE3A and SLFN12 provides a clear biomarker-driven approach for patient selection.
Future research will likely focus on:
-
Elucidating the full range of tumor types sensitive to this therapeutic approach.
-
Investigating potential mechanisms of resistance to this compound.
-
Exploring combination therapies to enhance its anti-cancer activity.
-
Conducting clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
The study of this compound and its unique mechanism of action will undoubtedly contribute to the growing field of targeted protein degradation and molecular glue therapeutics, opening new avenues for the development of novel cancer treatments.
References
- 1. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Rise of a Novel Molecular Glue: An In-depth Technical Guide to the Discovery and Development of OPB-171775
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of OPB-171775, a novel, orally active small molecule anticancer agent. By functioning as a molecular glue, this compound represents a promising therapeutic strategy, particularly for treatment-resistant cancers such as gastrointestinal stromal tumors (GIST). This document details the key experimental findings, presents quantitative data in a structured format, and outlines the methodologies of pivotal preclinical studies.
Introduction: Addressing Unmet Needs in Cancer Therapy
The landscape of cancer treatment is continually evolving, with a pressing need for innovative therapies that can overcome resistance to existing drugs. Gastrointestinal stromal tumors (GIST), the most common mesenchymal tumors of the gastrointestinal tract, are primarily driven by mutations in the KIT or PDGFRA genes and are often treated with tyrosine kinase inhibitors (TKIs).[1] However, the emergence of secondary mutations frequently leads to TKI resistance, creating a significant clinical challenge.[1][2] This underscores the urgent requirement for novel therapeutic agents with distinct mechanisms of action.
This compound, synthesized by Otsuka Pharmaceutical Co., Ltd., has emerged from this search as a promising clinical candidate.[1] It belongs to a novel class of anticancer agents known as molecular glues, which induce or stabilize protein-protein interactions to trigger a therapeutic effect.
Discovery and Mechanism of Action
This compound was identified through cell-based phenotypic screening of a library of phosphodiesterase 3A (PDE3A) inhibitor derivatives.[1] This screening revealed a series of compounds with selective and potent antiproliferative activity against various cancer cell lines, including melanoma, cervical cancer, and neuroblastoma.[1]
The unique mechanism of action of this compound lies in its ability to act as a molecular glue, inducing the formation of a ternary complex between two proteins: phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][3][4] This induced proximity is the cornerstone of its anticancer activity. The formation of the PDE3A-SLFN12 complex leads to the activation of the latent RNase activity of SLFN12, resulting in widespread cellular stress and ultimately, apoptotic cell death.[1][3]
A key downstream effector of this pathway is the activation of the General Control Nonderepressible 2 (GCN2) kinase, a sensor of amino acid deprivation and other cellular stresses.[1][5] The activation of the GCN2 signaling pathway further contributes to the cytotoxic effects of this compound.[3][5]
dot
Caption: Mechanism of action of this compound.
Preclinical Efficacy
The preclinical antitumor activity of this compound has been demonstrated in a range of in vitro and in vivo models.
In Vitro Antiproliferative Activity
This compound has shown potent antiproliferative activity against various human cancer cell lines, with half-maximal inhibitory concentrations (IC50) in the subnanomolar to single-digit nanomolar range.[1] The sensitivity of cancer cells to this compound is dependent on the co-expression of both PDE3A and SLFN12.
| Cell Line | Cancer Type | IC50 (nM) |
| PFSK-1 | CNS Tumor | < 1 |
| NCI-H2122 | Lung Cancer | < 1 |
| GIST-T1 (SLFN12-expressing) | GIST | 1 - 10 |
| HeLa | Cervical Cancer | 1 - 10 |
| U-87 MG | Glioblastoma | 1 - 10 |
| (Data synthesized from publicly available research) |
In Vivo Antitumor Activity in Patient-Derived Xenograft (PDX) Models
The efficacy of this compound has been extensively evaluated in patient-derived xenograft (PDX) models of GIST, including those with secondary KIT mutations that confer resistance to TKIs.[1] In these models, oral administration of this compound demonstrated significant, dose-dependent tumor regression, irrespective of the KIT mutation status.[1][6]
| PDX Model | Cancer Type | Dosing Regimen | Outcome |
| Multiple GIST models | GIST | 0.1 mg/kg, p.o., daily for 21 days | Significant tumor regression |
| GS11353 | GIST | 0.03 mg/kg, p.o., daily for 21 days (in combination with Imatinib) | Complete tumor regression |
| (Data synthesized from publicly available research) |
dot
Caption: Workflow for GIST PDX model studies.
Clinical Development
As of the latest available information, there are no publicly disclosed clinical trials for this compound. The compound is presumed to be in the late stages of preclinical development. The strong preclinical data, particularly in TKI-resistant GIST models, provides a solid rationale for its progression into clinical evaluation.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Cell Viability Assay (WST-8 Assay)
This assay was used to determine the antiproliferative activity of this compound.
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 2,000 to 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
WST-8 Reagent Addition: Following the treatment period, 10 µL of WST-8 reagent was added to each well.
-
Incubation: Plates were incubated for 2-4 hours at 37°C.
-
Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Immunoprecipitation and Western Blotting for PDE3A-SLFN12 Complex Formation
This method was employed to confirm the molecular glue mechanism of this compound.
-
Cell Lysis: Cells treated with 1 µM this compound or vehicle for 16 hours were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Cell lysates were incubated with an anti-PDE3A antibody or control IgG overnight at 4°C. Protein A/G agarose (B213101) beads were then added to pull down the antibody-protein complexes.
-
Elution: The immunoprecipitated complexes were washed and then eluted from the beads.
-
SDS-PAGE and Western Blotting: The eluted proteins and whole-cell lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against PDE3A and SLFN12, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
dot
Caption: Immunoprecipitation workflow for complex detection.
In Vivo Patient-Derived Xenograft (PDX) Model Studies
These studies were critical for evaluating the in vivo efficacy of this compound.
-
Animal Model: Female NOD/SCID mice were used as the host for tumor engraftment.
-
Tumor Implantation: Patient-derived GIST tumor fragments were subcutaneously implanted into the flank of the mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, and mice were then randomized into treatment and control groups.
-
Drug Administration: this compound was administered orally once daily at a dose of 0.1 mg/kg for 21 days. The control group received a vehicle solution.
-
Tumor Volume Measurement: Tumor dimensions were measured regularly using calipers, and tumor volume was calculated using the formula: (length × width²) / 2.
-
Data Analysis: The change in tumor volume from baseline was calculated to determine the antitumor efficacy.
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel anticancer therapies. Its unique mechanism of action as a molecular glue that induces the formation of a cytotoxic PDE3A-SLFN12 complex offers a new paradigm for treating cancers, particularly those that have developed resistance to conventional targeted therapies. The robust preclinical data in TKI-resistant GIST models provides a strong impetus for its clinical investigation.
Future research will likely focus on identifying additional cancer types that are sensitive to this compound based on the co-expression of PDE3A and SLFN12. Furthermore, the elucidation of the full spectrum of cellular events triggered by the activation of SLFN12 RNase will provide deeper insights into its therapeutic potential and may reveal novel combination strategies to further enhance its efficacy. The transition of this compound into clinical trials is eagerly anticipated and holds the promise of a new therapeutic option for patients with difficult-to-treat malignancies.
References
The Role of OPB-171775 in SLFN12 RNase-Mediated Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the novel anti-cancer agent OPB-171775 and its mechanism of action centered on the induction of Schlafen family member 12 (SLFN12) RNase-mediated cell death. This compound functions as a molecular glue, instigating the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and SLFN12. This complex formation is paramount for the activation of SLFN12's latent endoribonuclease activity, which selectively targets and cleaves tRNALeu(TAA). The ensuing tRNA degradation leads to ribosome stalling, global inhibition of protein synthesis, and activation of the GCN2/eIF2α stress response pathway, culminating in programmed cell death. This guide details the molecular interactions, signaling cascades, and provides a compendium of quantitative data and detailed experimental protocols to facilitate further research and drug development in this promising area of oncology.
Introduction
Gastrointestinal stromal tumors (GIST) represent the most common mesenchymal neoplasms of the gastrointestinal tract, frequently driven by mutations in KIT or PDGFRA. While tyrosine kinase inhibitors (TKIs) have been the cornerstone of GIST therapy, the emergence of resistance necessitates the development of novel therapeutic strategies.[1][2] this compound is a novel, orally active small molecule that has demonstrated significant antitumor activity in preclinical models of GIST, including those resistant to TKIs.[1][2][3] Unlike TKIs, this compound operates through a unique, non-TKI mechanism of action, functioning as a molecular glue to induce protein-protein interactions.[4]
This guide will elucidate the core mechanism of this compound, focusing on its role in the formation of the PDE3A-SLFN12 complex and the subsequent activation of SLFN12's RNase activity, a critical event in mediating cancer cell death.
The Molecular Mechanism of this compound
This compound's primary mechanism of action is the induction of a ternary complex between PDE3A and SLFN12.[4] This is not an inhibitory action on PDE3A's enzymatic activity but rather a gain-of-function interaction facilitated by the small molecule.
The PDE3A-SLFN12 Complex
In the absence of this compound, PDE3A and SLFN12 do not form a stable complex. This compound acts as a "molecular glue," binding to a pocket on PDE3A and creating a novel interface that recruits and binds SLFN12.[5][6] This induced proximity is the initiating event in the cytotoxic cascade.
Activation of SLFN12 RNase Activity
SLFN12 possesses a latent endoribonuclease (RNase) activity.[5][6] The formation of the PDE3A-SLFN12 complex, induced by this compound, is essential for the activation of this RNase function.[5][6] The precise mechanism of activation is thought to involve a conformational change in SLFN12 upon binding to the PDE3A-OPB-171775 complex.
Selective Cleavage of tRNALeu(TAA)
Once activated, the SLFN12 RNase exhibits remarkable substrate specificity, selectively cleaving the anticodon loop of tRNALeu(TAA).[7][8][9][10] This targeted degradation of a specific tRNA is a key feature of the this compound-induced cell death pathway.
Downstream Cellular Consequences
The depletion of tRNALeu(TAA) has profound effects on cellular function:
-
Ribosome Stalling: The scarcity of the cognate tRNA for the UUA codon leads to stalling of ribosomes during the elongation phase of protein synthesis.[7][8]
-
Global Inhibition of Protein Synthesis: The widespread ribosome stalling results in a global shutdown of protein production.[7][8]
-
Activation of the GCN2/eIF2α Pathway: Ribosome stalling is a potent activator of the General Control Nonderepressible 2 (GCN2) kinase.[11][12][13][14] Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[11][15][16][17][18][19] This phosphorylation event is a central node in the integrated stress response, further inhibiting global translation while paradoxically promoting the translation of specific stress-response transcripts, such as ATF4.
-
Induction of Apoptosis: The culmination of these cellular stresses is the initiation of the apoptotic program, leading to programmed cell death.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies on this compound.
Table 1: In Vivo Efficacy of this compound in GIST Patient-Derived Xenograft (PDX) Models
| PDX Model | KIT Mutation Status | Treatment | Dosage | Dosing Schedule | Duration (days) | Outcome | Reference |
| GIST PDX Panel | Various | This compound | 0.1 mg/kg | Once daily (p.o.) | 21 | Significant tumor regression in a majority of models | [20] |
| GS11353 | Not Specified | This compound + Imatinib | 0.03 mg/kg | Once daily (p.o.) | 21 | Complete tumor regression in all mice | [4] |
| Various | TKI-Resistant | This compound | Not Specified | Not Specified | Not Specified | Significant antitumor activity | [1][2][3] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | SLFN12 Expression | Treatment | Concentration Range (nM) | Outcome | Reference |
| GIST-T1 | Expressing | This compound | 0.01-100 | Induces significant cell death | [4] |
| HeLa | Endogenous | DNMDP (similar molecular glue) | Not Specified | Induces apoptosis | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Immunoprecipitation of the PDE3A-SLFN12 Complex
Objective: To demonstrate the this compound-induced interaction between PDE3A and SLFN12 in cells.
Materials:
-
Cell lines (e.g., PFSK-1, HeLa)
-
This compound (1 µmol/L)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PDE3A antibody for immunoprecipitation (e.g., Bethyl Laboratories, Cat. No. A302-740A; 3 µg/mg lysate)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
-
Anti-SLFN12 antibody for Western blot
-
Anti-PDE3A antibody for Western blot (e.g., Novus Biologicals, NB300-673, 1:250 dilution; ProSci, 18-159, 1:1000 dilution)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat cells with 1 µmol/L this compound or DMSO (vehicle control) for 16 hours.
-
Wash cells with ice-cold PBS and lyse in Lysis Buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant.
-
Pre-clear lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate 1 mg of pre-cleared lysate with the anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2 hours at 4°C.
-
Wash the beads three times with Wash Buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using anti-SLFN12 and anti-PDE3A antibodies.
In Vitro SLFN12 RNase Activity Assay
Objective: To measure the RNase activity of SLFN12 and its enhancement by the PDE3A-OPB-171775 complex.
Materials:
-
Recombinant human SLFN12 protein (2 µM)
-
Recombinant human PDE3A protein (0.25 µM)
-
This compound or DNMDP (12.5 µM)
-
Human rRNA (2 µg) or in vitro transcribed tRNALeu(TAA) (0.5 µg)
-
Reaction Buffer (specific to the recombinant proteins)
-
Formaldehyde (B43269) agarose (B213101) gel or denaturing polyacrylamide gel
-
RNA loading dye
-
Gel imaging system
Protocol:
-
Incubate 0.25 µM PDE3A and SLFN12 proteins with DMSO or 12.5 µM this compound at room temperature for 30 minutes to allow complex formation.
-
Add 2 µg of human rRNA or 0.5 µg of tRNALeu(TAA) to the protein mixture.
-
Incubate at 37°C for 40 minutes.
-
Stop the reaction by adding RNA loading dye.
-
Analyze the RNA cleavage products by electrophoresis on a formaldehyde agarose gel (for rRNA) or a denaturing polyacrylamide gel (for tRNA).
-
Visualize the RNA bands by staining with an appropriate dye (e.g., ethidium (B1194527) bromide, SYBR Gold) and quantify the intact RNA bands using an imaging system.
Cell Viability Assay (WST-8)
Objective: To quantify the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., GIST-T1)
-
96-well cell culture plates
-
Complete culture medium
-
This compound (serial dilutions)
-
WST-8 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of this compound for 72 hours.
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Efficacy in GIST PDX Models
Objective: To evaluate the antitumor activity of this compound in a preclinical in vivo setting.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
GIST patient-derived tumor fragments
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant GIST PDX tumor fragments into the flanks of immunodeficient mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 0.1 mg/kg) or vehicle orally, once daily, for 21 days.
-
Measure tumor volume with calipers every 3-4 days using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
At the end of the study, calculate the relative tumor volume change from baseline.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
References
- 1. static.abclonal.com [static.abclonal.com]
- 2. You are being redirected... [prosci-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. PDE3A Polyclonal Antibody (A302-740A) [thermofisher.com]
- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. origene.com [origene.com]
- 7. Velcrin-induced selective cleavage of tRNALeu(TAA) by SLFN12 causes cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Velcrin-induced selective cleavage of tRNA(TAA) by SLFN12 causes cancer cell death. | Broad Institute [broadinstitute.org]
- 9. researchgate.net [researchgate.net]
- 10. Abstract 867: Velcrin-induced cleavage of tRNA-Leu-TAA by SLFN12 RNase causes cancer cell death (2022) | Sooncheol Lee [scispace.com]
- 11. Activation of GCN2 kinase by ribosome stalling links translation elongation with translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of GCN2 kinase by ribosome stalling links translation elongation with translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Modulation of GCN2 activity under excess light stress by osmoprotectants and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eIF2α phosphorylation and the regulation of translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphorylation of eukaryotic initiation factor-2α (eIF2α) in autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of eIF2α Kinases in Translational Control and Adaptation to Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphorylation of eIF2α at Serine 51 Is an Important Determinant of Cell Survival and Adaptation to Glucose Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Pharmacology of OPB-171775: A Novel Molecular Glue for TKI-Resistant Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
OPB-171775 is an investigational, orally active small molecule that has demonstrated significant preclinical antitumor activity, particularly in models of gastrointestinal stromal tumors (GISTs) resistant to conventional tyrosine kinase inhibitors (TKIs).[1][2][3][4] Its unique mechanism of action as a "molecular glue" distinguishes it from traditional enzyme inhibitors.[5][6][7] This document provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its characterization.
Mechanism of Action: A Molecular Glue Approach
This compound functions as a molecular glue, a novel therapeutic modality, by inducing the formation of a ternary complex between two proteins that do not normally interact: phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][5][6][7] This induced proximity leads to the activation of the latent RNase activity of SLFN12, triggering a cascade of cellular stress responses and ultimately culminating in cancer cell death.[1][2][3][5] This mechanism is independent of the KIT mutations that confer resistance to TKIs in GIST.[1][2][3][4]
Signaling Pathway
The binding of this compound to PDE3A initiates a conformational change that creates a novel interface for SLFN12. The subsequent formation of the PDE3A-OPB-171775-SLFN12 complex activates the RNase domain of SLFN12. This leads to the degradation of specific RNA species, resulting in ribosomal stress and the activation of the General Control Nonderepressible 2 (GCN2) signaling pathway.[1][3][5] GCN2 activation is a key downstream effector of this compound-induced cytotoxicity.[1][2][3]
Quantitative Preclinical Data
This compound has demonstrated potent and selective anticancer activity across a range of preclinical models.
In Vitro Antiproliferative Activity
This compound exhibits potent antiproliferative activity in various cancer cell lines expressing both PDE3A and SLFN12.
| Cell Line | Cancer Type | IC50 (nM) |
| GIST-T1 (SLFN12-expressing) | Gastrointestinal Stromal Tumor | Not specified, but significant cell death observed at 0.01-100 nM[5] |
| PFSK-1 | Not Specified | Subnanomolar to single-digit nanomolar range[1] |
| HeLa | Cervical Cancer | Subnanomolar to single-digit nanomolar range[1] |
| NCI-H2122 | Not Specified | Not specified in provided context |
In Vivo Antitumor Efficacy in Patient-Derived Xenograft (PDX) Models
This compound has shown significant tumor growth inhibition and regression in GIST PDX models, irrespective of their KIT mutation status.
| PDX Model | Cancer Type | Dosage | Dosing Schedule | Outcome |
| GIST PDX Models | Gastrointestinal Stromal Tumor | 0.1 mg/kg | p.o., once daily for 21 days | Reduced tumor volume and significant efficacy regardless of KIT mutation status[5] |
| GS11353 PDX | Gastrointestinal Stromal Tumor | 0.03 mg/kg (in combination with Imatinib) | p.o., once daily for 21 days | Complete tumor regression in all mice[5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacology of this compound.
Immunoprecipitation and Western Blotting for Ternary Complex Formation
This protocol is designed to demonstrate the this compound-induced interaction between PDE3A and SLFN12.
Protocol Steps:
-
Cell Treatment: Culture PFSK-1 or HeLa cells and treat with 1 µmol/L this compound for 16 hours. A vehicle-treated control group should be included.[8]
-
Lysis: Harvest cells and lyse in a suitable buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the whole-cell lysates with an anti-PDE3A antibody overnight at 4°C. Subsequently, add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Western Blotting: Separate the eluted proteins and whole-cell lysates (input) by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Probing: Probe the membrane with primary antibodies against PDE3A and SLFN12, followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. The presence of an SLFN12 band in the PDE3A immunoprecipitated sample from this compound-treated cells confirms the formation of the ternary complex.[8]
Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
Protocol Steps:
-
Cell Seeding: Seed GIST-T1 cells (wild-type or expressing RNase-dead mutant SLFN12) in 96-well plates.[8]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 3 days.[9]
-
Viability Assessment: Add a WST-8 reagent to each well and incubate.[9]
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cell viability as a percentage of the vehicle-treated control.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This protocol outlines the methodology for evaluating the antitumor activity of this compound in a preclinical in vivo setting.
Protocol Steps:
-
Model Establishment: Subcutaneously transplant patient-derived GIST tissue into female NOD.CB17-Prkdcscid/J mice.[5]
-
Tumor Growth and Randomization: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the specified dose and schedule (e.g., 0.1 mg/kg, once daily for 21 days). The control group receives the vehicle.[5][9]
-
Monitoring: Measure tumor dimensions and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, calculate the relative tumor volume and assess tumor regression.[9][10]
Conclusion
This compound represents a promising therapeutic agent with a novel mechanism of action that circumvents common resistance pathways to TKIs. Its ability to induce the formation of a cytotoxic PDE3A-SLFN12 complex offers a new therapeutic strategy for GIST and potentially other cancers with high expression of both proteins.[1][4][11] The preclinical data strongly support its continued development, and the experimental protocols described herein provide a framework for further investigation into its pharmacological properties.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors [ouci.dntb.gov.ua]
OPB-171775: A Novel Molecular Glue Overcoming Tyrosine Kinase Inhibitor Resistance in Gastrointestinal Stromal Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Gastrointestinal stromal tumors (GIST) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, predominantly driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases. While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized the treatment of GIST, the emergence of primary and secondary resistance poses a significant clinical challenge, necessitating novel therapeutic strategies.[1][2] This whitepaper details the preclinical data and mechanism of action of OPB-171775, a first-in-class, orally active small molecule that demonstrates significant antitumor activity in TKI-resistant GIST models. This compound functions as a molecular glue, inducing a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[3][4][5] This novel mechanism, independent of the KIT/PDGFRA signaling axis, leads to SLFN12-mediated RNase activity, induction of cellular stress, and subsequent tumor cell death, offering a promising therapeutic avenue for patients with advanced, TKI-resistant GIST.[1][2][3]
Introduction: The Challenge of TKI Resistance in GIST
Gastrointestinal stromal tumors are primarily characterized by gain-of-function mutations in either the KIT proto-oncogene (~85% of cases) or the platelet-derived growth factor receptor alpha (PDGFRA) gene. These mutations lead to constitutive kinase activation, driving downstream signaling pathways, such as MAPK and PI3K-AKT, which are crucial for tumor cell proliferation and survival.
The introduction of imatinib, a selective TKI, marked a paradigm shift in GIST management. However, a substantial portion of patients eventually develop resistance, typically within 18-24 months of treatment. This resistance is broadly categorized as:
-
Primary Resistance: Occurring within the first six months of therapy, often associated with specific mutations like the PDGFRA D842V variant, which confers intrinsic insensitivity to imatinib.
-
Secondary Resistance: The most common form of resistance, arising from the acquisition of new mutations within the KIT or PDGFRA genes. These mutations often occur in the ATP-binding pocket or the activation loop, preventing effective TKI binding.
Subsequent lines of therapy, including sunitinib, regorafenib, and ripretinib, offer clinical benefit but are also susceptible to the development of further resistance through the accumulation of diverse and heterogeneous mutations. This highlights the urgent need for therapies with mechanisms of action that are orthogonal to direct kinase inhibition.
This compound: A Novel, Non-TKI Mechanism of Action
This compound is a novel small molecule that exhibits potent anticancer activity in GIST models, irrespective of their KIT or PDGFRA mutational status.[1][3] Its mechanism is distinct from all currently approved TKIs.
The PDE3A-SLFN12 Molecular Glue
This compound functions as a "molecular glue," a type of molecule that induces or stabilizes the interaction between two proteins that do not normally associate.[4][5] In this case, this compound facilitates the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[3][4][5] Both PDE3A and SLFN12 are highly expressed in GIST cells.[1]
Downstream Signaling and Cell Death
The induced proximity of PDE3A and SLFN12 by this compound leads to the activation of the latent RNase function of SLFN12.[1][4] This RNase activity triggers a cascade of cellular stress events, including the activation of the general control non-derepressible 2 (GCN2) signaling pathway.[1][4] This pathway is a key sensor of amino acid deprivation and other cellular stresses. The sustained activation of this pathway ultimately results in targeted cell death.[3][4]
Quantitative Data Presentation
The efficacy of this compound has been evaluated in various preclinical models, including TKI-resistant GIST patient-derived xenografts (PDXs) and established cancer cell lines.
Table 1: In Vivo Efficacy of this compound in GIST Patient-Derived Xenograft (PDX) Models
| PDX Model | KIT Mutation Status | Treatment | Dosage | Duration | Outcome |
| GS11353 | TKI-Resistant | This compound | 0.1 mg/kg, p.o., QD | 21 Days | Tumor Volume Reduction |
| GIST PDX (Various) | Multiple (TKI-Resistant) | This compound | 0.1 mg/kg, p.o., QD | 21 Days | Tumor Regression in all 9 models tested |
| GS11353 | TKI-Resistant | This compound + Imatinib | 0.03 mg/kg, p.o., QD | 21 Days | Complete Tumor Regression |
Data synthesized from preclinical studies.[3][6] p.o. = per os (by mouth), QD = quaque die (once daily).
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Key Feature | IC₅₀ (nM) |
| GIST-T1 | GIST | SLFN12-expressing | Significant cell death at 0.01-100 nM |
| PFSK-1 | CNS Tumor | PDE3A/SLFN12 expressing | Subnanomolar to single-digit nanomolar |
| NCI-H2122 | Lung Cancer | PDE3A/SLFN12 expressing | Subnanomolar to single-digit nanomolar |
IC₅₀ (Half-maximal inhibitory concentration) values indicate potent antiproliferative activity across various cancer types expressing both PDE3A and SLFN12.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the evaluation of this compound.
Patient-Derived Xenograft (PDX) Mouse Models
This workflow outlines the process of evaluating drug efficacy in PDX models, a key method for assessing therapeutic potential in a system that closely mimics human tumors.
-
Animal Model : Female NOD.CB17-Prkdcscid/J (NOD/SCID) mice are used.[6]
-
Tumor Implantation : Patient-derived TKI-resistant GIST tissue is subcutaneously transplanted into the mice.
-
Treatment Initiation : When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control (vehicle) and treatment groups.
-
Drug Administration : this compound is administered orally, once daily, at specified concentrations (e.g., 0.1 mg/kg). The vehicle solution is administered to the control group.
-
Monitoring : Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length × Width²) / 2.
In Vitro Cell Viability Assays
-
Cell Culture : GIST-T1 cells, engineered to express SLFN12, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment : Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of this compound (e.g., 0.01 nM to 100 nM) or a vehicle control (e.g., DMSO).
-
Incubation : Cells are incubated for a specified period (e.g., 3-4 days) to assess the cytotoxic or cytostatic effects of the compound.
-
Viability Assessment : Cell viability is determined using a colorimetric assay such as WST-8 or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively, as an indicator of the number of viable cells.
-
Data Analysis : The results are normalized to the vehicle control, and IC₅₀ values are calculated using non-linear regression analysis.
Co-Immunoprecipitation (Co-IP) for Complex Formation
-
Cell Lysis : SLFN12-expressing GIST-T1 cells are treated with this compound (e.g., 1 µmol/L) or vehicle for a specified time (e.g., 16 hours). Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Immunoprecipitation : The whole-cell lysates are incubated with an antibody targeting one of the proteins of interest (e.g., anti-PDE3A antibody) that is conjugated to magnetic or agarose (B213101) beads.
-
Washing : The beads are washed several times to remove non-specifically bound proteins.
-
Elution : The bound protein complexes are eluted from the beads.
-
Western Blotting : The input lysates and the immunoprecipitated samples are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against both PDE3A and SLFN12 to confirm their interaction.
Conclusion and Future Directions
This compound represents a significant advancement in the potential treatment of TKI-resistant GIST. Its unique mechanism of action, which circumvents the need to inhibit the frequently mutated KIT and PDGFRA kinases, provides a strong rationale for its clinical development. By inducing the formation of the PDE3A-SLFN12 complex, this compound activates a novel cell death pathway, demonstrating potent antitumor activity in preclinical models that are highly relevant to the clinical setting of TKI resistance.[1][2][3]
Future research should focus on:
-
Identifying and validating pharmacodynamic markers to monitor the biological activity of this compound in clinical trials.
-
Exploring the efficacy of this compound in other cancer types that co-express PDE3A and SLFN12.
-
Investigating potential combination strategies, such as with TKIs, to achieve synergistic effects and prevent the emergence of resistance.[6]
The development of this compound underscores the power of innovative drug discovery approaches, like molecular glues, to address unmet needs in oncology and offers new hope for patients with refractory GIST.
References
- 1. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to OPB-171775: A Novel Molecular Glue for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPB-171775 is a pioneering, orally active small molecule that functions as a molecular glue, demonstrating a novel mechanism of action with significant potential in oncology, particularly for treatment-resistant cancers. By inducing the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12), this compound triggers a cascade of cellular events culminating in cancer cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical anti-tumor activity of this compound, supported by detailed experimental protocols and data presented for clarity and reproducibility.
Chemical Structure and Physicochemical Properties
This compound is a derivative of a PDE3A inhibitor. Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (4R)-3-[2,3-difluoro-4-(2-hydroxy-2-methylpropoxy)phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | [1] |
| Synonyms | OPB171775 | [1] |
| CAS Number | 2131210-15-4 | [1] |
| Chemical Formula | C₁₅H₁₈F₂N₂O₃ | [1] |
| Molecular Weight | 312.32 g/mol | [1] |
| SMILES | FC1=C(C(--INVALID-LINK--C2)=NNC2=O)C=CC(OCC(O)(C)C)=C1F | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Figure 1: 2D Chemical Structure of this compound

Mechanism of Action: A Molecular Glue Approach
This compound's primary mechanism of action is to function as a molecular glue, inducing the formation of a stable ternary complex between PDE3A and SLFN12. This novel interaction leads to the activation of the latent ribonuclease (RNase) activity of SLFN12, which in turn triggers downstream signaling pathways culminating in apoptosis.
The PDE3A-SLFN12-OPB-171775 Ternary Complex
This compound facilitates the interaction between PDE3A and SLFN12, proteins that do not otherwise associate. This induced proximity is the cornerstone of its anti-cancer activity. The formation of this complex prevents the proteasomal degradation of SLFN12, leading to its accumulation within the cell.
Activation of SLFN12 Ribonuclease Activity and GCN2 Signaling
The binding of PDE3A to SLFN12, mediated by this compound, allosterically activates the RNase domain of SLFN12. This activated RNase is believed to cleave specific tRNAs, leading to ribosome stalling and the activation of the General Control Nonderepressible 2 (GCN2) signaling pathway. The GCN2 pathway is a key cellular stress response mechanism that, in this context, leads to programmed cell death.
Caption: Signaling pathway of this compound.
Preclinical Efficacy
This compound has demonstrated potent anti-tumor activity in a variety of preclinical models, most notably in gastrointestinal stromal tumors (GIST), including those resistant to conventional tyrosine kinase inhibitors (TKIs).
In Vitro Antiproliferative Activity
This compound exhibits potent and selective antiproliferative activity against cancer cell lines co-expressing PDE3A and SLFN12.
Table 2: In Vitro Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| PFSK-1 | Primitive Neuroectodermal Tumor | < 1 |
| GIST-T1 (SLFN12 expressing) | Gastrointestinal Stromal Tumor | 0.01 - 100 |
| U-87 MG | Glioblastoma | Sensitive |
| HeLa | Cervical Cancer | Sensitive |
Note: Specific IC₅₀ values for U-87 MG and HeLa were not quantitatively provided in the searched literature, but they were used in mechanism-of-action studies demonstrating sensitivity.
In Vivo Anti-Tumor Efficacy
This compound has shown significant in vivo efficacy in patient-derived xenograft (PDX) models of GIST, irrespective of KIT mutation status.
Table 3: In Vivo Anti-Tumor Efficacy of this compound in GIST PDX Models
| PDX Model | Treatment | Dosing Schedule | Outcome | Reference |
| GIST PDX (various KIT mutations) | This compound | 0.1 mg/kg, p.o., once daily for 21 days | Significant tumor volume reduction | [1] |
| GS11353 PDX | This compound + Imatinib | 0.03 mg/kg, p.o., once daily for 21 days | Complete tumor regression | [1] |
| PFSK-1 Xenograft | This compound | 0.003 - 0.3 mg/kg, p.o., once daily for 14 days | Dose-dependent tumor growth inhibition | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of this compound's effects.
Cell Viability Assay
Caption: Workflow for the cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Reagent Addition: Add WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log concentration of this compound.
Immunoprecipitation and Western Blotting
Caption: Workflow for immunoprecipitation and Western blotting.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 1 µM) for 16 hours. Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-PDE3A antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against PDE3A and SLFN12 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
This compound represents a promising new class of anti-cancer agents with a distinct mechanism of action. Its ability to induce the formation of a cytotoxic PDE3A-SLFN12 complex offers a potential therapeutic strategy for cancers that have developed resistance to existing therapies. The data presented in this guide underscore the potent and selective activity of this compound and provide a foundation for further research and development. The detailed protocols are intended to aid in the continued exploration of this and other molecular glues as a novel paradigm in cancer treatment.
References
Delving into the In Vitro Profile of OPB-171775: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of OPB-171775, a novel small molecule with a unique non-Tyrosine Kinase Inhibitor (TKI) mechanism of action. The data and protocols summarized herein are primarily derived from the key study, "A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors."
Core Mechanism of Action: A Molecular Glue
This compound functions as a molecular glue, inducing the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12)[1][2]. This induced proximity is central to its anti-cancer activity. The formation of this complex leads to SLFN12 RNase-mediated cell death and triggers cellular stress responses, including the activation of the General Control Nonderepressible 2 (GCN2) signaling pathway[1][2]. This mechanism has shown significant efficacy, particularly in gastrointestinal stromal tumor (GIST) models, irrespective of their KIT mutation status[2].
Quantitative Analysis of In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines. The following tables summarize the key quantitative data from these in vitro studies.
Table 1: Inhibition of Cell Viability by this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) |
| PFSK-1 | Primitive Neuroectodermal Tumor | Data not explicitly provided in search results |
| DBTRG-05MG | Glioblastoma | Data not explicitly provided in search results |
| U251-MG | Glioblastoma | Data not explicitly provided in search results |
Note: While the primary study evaluated 554 cell lines, specific IC50 values for all lines, including those listed, require access to the full supplementary data of the source publication. The provided search results confirm the existence of this data in "Supplementary Table S5" but do not contain the table itself.
Key Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
Cell Viability Assay (WST-8 Assay)
This assay determines the number of viable cells by measuring the activity of cellular dehydrogenases.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.15 nmol/L to 1 µmol/L in 3-fold dilutions) for a specified period (e.g., 72 hours)[2]. Include vehicle-only (DMSO) controls.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of this compound that inhibits cell growth by 50% (IC50) by plotting the absorbance against the log of the compound concentration.
Immunoprecipitation (IP) for PDE3A-SLFN12 Complex
This technique is used to isolate the PDE3A-SLFN12 complex to demonstrate the molecular glue effect of this compound.
-
Cell Lysis:
-
Treat cells (e.g., PFSK-1 or HeLa) with 1 µmol/L this compound or DMSO for 16 hours[3].
-
Wash cells with ice-cold PBS and lyse with IP lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Antibody Coupling: Covalently couple an anti-PDE3A antibody to amine-reactive resin to prevent antibody chain co-elution.
-
Immunoprecipitation:
-
Incubate the pre-cleared cell lysate with the antibody-coupled resin to capture PDE3A and its interacting proteins.
-
Wash the resin several times with wash buffer to remove non-specific binding.
-
-
Elution: Elute the captured protein complexes from the resin.
-
Analysis: Analyze the eluate by Western Blotting to detect the presence of SLFN12.
Western Blotting
This method is used to detect and quantify specific proteins in a sample.
-
Sample Preparation: Prepare protein lysates from cells treated with this compound or vehicle control. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., PDE3A, SLFN12, p-GCN2, GCN2, β-Actin). Refer to Table 2 for a list of antibodies.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 2: List of Antibodies for Western Blotting
| Target Protein | Antibody Details (Example) |
| PDE3A | Rabbit Polyclonal, Cat# A302-740A (Bethyl Laboratories)[4] |
| SLFN12 | Rabbit Monoclonal, Cat# ab234418 (Abcam)[4] |
| p-GCN2 (Thr899) | Specific antibody details require access to supplementary data |
| GCN2 | Specific antibody details require access to supplementary data |
| β-Actin (Loading Control) | Specific antibody details require access to supplementary data |
Note: The complete and specific list of antibodies and their dilutions is available in "Supplementary Table S1" of the primary publication, which was not directly accessible in the provided search results.
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling cascade initiated by this compound.
References
Methodological & Application
Application Notes and Protocols for OPB-171775 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-171775 is a novel, orally active small molecule that functions as a "molecular glue." It selectively induces the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3] This induced proximity leads to SLFN12-mediated RNase activity, causing cellular stress and ultimately resulting in apoptotic cell death.[1][2] A key downstream effector of this pathway is the activation of the General Control Nonderepressible 2 (GCN2) signaling cascade.[1][2]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic effects and elucidate its mechanism of action.
Data Presentation: In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with half-maximal inhibitory concentrations (IC₅₀) often in the subnanomolar to single-digit nanomolar range. The sensitivity to this compound is correlated with the co-expression of both PDE3A and SLFN12.
Table 1: Summary of this compound IC₅₀ Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| PFSK-1 | Neuroectodermal Tumor | <1 |
| NCI-H2122 | Non-Small Cell Lung Cancer | <1 |
| GIST-T1 (SLFN12-expressing) | Gastrointestinal Stromal Tumor | 1-10 |
| HeLa | Cervical Cancer | 1-10 |
| U-87 MG | Glioblastoma | >1000 |
Note: The IC₅₀ values are approximate ranges gathered from published literature and supplementary materials. For precise values, refer to the source publication: Uehara, T., et al. (2024). A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors. Clinical Cancer Research.
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol is designed to determine the IC₅₀ of this compound in a panel of cancer cell lines.
a. Materials:
-
Cancer cell lines of interest (e.g., GIST-T1, PFSK-1, HeLa)
-
Complete cell culture medium (specific to each cell line)
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom microplates
-
Cell viability reagent (e.g., WST-8, MTS, or a resazurin-based reagent)
-
Multichannel pipette
-
Plate reader
b. Protocol:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.01 nM to 100 nM.[4] Include a DMSO-only control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 3 to 4 days at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-8 solution).
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the DMSO-treated control wells (representing 100% viability).
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Immunoprecipitation of PDE3A-SLFN12 Complex
This protocol details the procedure to confirm the this compound-induced formation of the PDE3A-SLFN12 complex.
a. Materials:
-
Cells expressing both PDE3A and SLFN12 (e.g., PFSK-1, HeLa)
-
This compound
-
Ice-cold PBS
-
IP Lysis/Wash Buffer
-
Anti-PDE3A antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Anti-SLFN12 antibody for Western blotting
-
Anti-PDE3A antibody for Western blotting
-
SDS-PAGE gels and transfer system
-
Western blotting detection reagents
b. Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat the cells with 1 µM this compound or DMSO as a control for 16 hours.
-
Wash the cells with ice-cold PBS and lyse them using IP Lysis/Wash Buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 1-3 hours at 4°C.
-
Wash the beads several times with IP Lysis/Wash Buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-SLFN12 and anti-PDE3A antibodies.
-
Develop the blot to visualize the co-immunoprecipitated proteins. An increased SLFN12 signal in the this compound-treated sample indicates complex formation.
-
Western Blot Analysis of GCN2 Pathway Activation
This protocol is for assessing the activation of the GCN2 signaling pathway following this compound treatment.
a. Materials:
-
Cells sensitive to this compound (e.g., PFSK-1)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-GCN2, anti-GCN2, anti-ATF4, anti-DDIT3 (CHOP)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer system
-
Chemiluminescent substrate
b. Protocol:
-
Cell Treatment and Lysate Preparation:
-
Culture cells to 70-80% confluency.
-
Treat cells with 1 µM this compound or DMSO for 24 hours.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate. Increased phosphorylation of GCN2 and elevated levels of ATF4 and DDIT3 indicate pathway activation.
-
Visualizations
References
- 1. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tripod.nih.gov [tripod.nih.gov]
- 4. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OPB-171775 Dosage in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of OPB-171775 in mouse models, based on preclinical data. The information is intended to assist in the design and execution of experiments to evaluate the efficacy and mechanism of action of this novel molecular glue.
Mechanism of Action
This compound is an orally active molecular glue that fosters the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12).[1][2] This induced proximity leads to SLFN12 RNase-mediated cell death and the activation of the GCN2 signaling pathway, demonstrating significant efficacy against gastrointestinal stromal tumors (GIST).[1][3][4][5]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a molecular glue.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and outcomes for this compound in various mouse models.
Table 1: Monotherapy Dosage and Efficacy
| Mouse Model | Cell Line/Tumor Type | Dosage (mg/kg) | Administration Route & Schedule | Treatment Duration | Outcome |
| Female C.B-17/Icr-scid/scidJcl mice | PFSK-1 subcutaneous xenograft | 0.003, 0.01, 0.03, 0.1, 0.3 | Oral (p.o.), once daily | 14 days | Dose-dependent inhibition of tumor growth. No significant adverse effects on body weight.[1] |
| Female NOD.CB17-Prkdcscid/J mice | Patient-Derived Xenograft (PDX) of GIST | 0.1 | Oral (p.o.), once daily | 21 days | Reduced tumor volume, significant efficacy regardless of KIT mutation status.[1][6] |
Table 2: Combination Therapy Dosage and Efficacy
| Mouse Model | Tumor Type | Combination Agent | This compound Dosage (mg/kg) | Administration Route & Schedule | Treatment Duration | Outcome |
| Female NOD.CB17-Prkdcscid/J mice | GS11353 PDX tumors | Imatinib | 0.03 | Oral (p.o.), once daily | 21 days | Complete tumor regression in all mice.[1] |
Experimental Protocols
Below are detailed protocols for conducting in vivo efficacy studies with this compound based on published research.
Animal Models and Tumor Implantation
-
Mouse Strains:
-
Tumor Implantation (Cell Line-Derived Xenograft - CDX):
-
Culture PFSK-1 cells under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., a 1:1 mixture of sterile PBS and Matrigel).
-
Subcutaneously inject 5 x 106 to 10 x 106 cells in a volume of 100-200 µL into the flank of each mouse.[7]
-
-
Tumor Implantation (Patient-Derived Xenograft - PDX):
Preparation of this compound Formulation
-
Vehicle: Prepare a 5% gum Arabic solution in sterile water.[3]
-
This compound Solution:
-
On the day of dosing, weigh the required amount of this compound powder.
-
Suspend the powder in the 5% gum Arabic solution to achieve the desired final concentrations (e.g., 0.003, 0.01, 0.03, 0.1, 0.3 mg/kg).
-
Ensure the solution is homogenous before administration.
-
In Vivo Dosing and Monitoring
-
Randomization: When tumors reach the desired volume (e.g., 170-200 mm3), randomize mice into treatment and control groups.[3]
-
Administration:
-
Monitoring:
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing OPB-171775 Efficacy in Gastrointestinal Stromal Tumor (GIST) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the efficacy of OPB-171775, a novel molecular glue, in preclinical models of Gastrointestinal Stromal Tumors (GIST). The protocols detailed below are designed to enable researchers to robustly assess the anti-tumor activity of this compound, both in vitro and in vivo.
Introduction
Gastrointestinal stromal tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by activating mutations in KIT or PDGFRA receptor tyrosine kinases. While tyrosine kinase inhibitors (TKIs) like imatinib (B729) are the standard of care, resistance often develops, necessitating novel therapeutic strategies.
This compound is an orally active molecular glue that has demonstrated significant efficacy against GIST, irrespective of KIT mutation status.[1][2][3] Its unique mechanism of action involves inducing the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][4][5] This complex formation leads to SLFN12 RNase-mediated cell death, offering a promising therapeutic avenue for TKI-resistant GIST.[1][2][3]
These application notes provide detailed protocols for key assays to characterize the efficacy of this compound in GIST cell lines and patient-derived xenograft (PDX) models.
Data Presentation
In Vitro Efficacy of this compound in GIST Cell Lines
The following table summarizes the cytotoxic effects of this compound on a GIST cell line engineered to express SLFN12.
| Cell Line | Treatment | Concentration Range | Assay Duration | Key Findings | Reference |
| GIST-T1 (SLFN12-expressing) | This compound | 0.01 - 100 nM | 3 days | Induces significant, dose-dependent cell death. | [4][6] |
| GIST-T1 (SLFN12-expressing) | Imatinib | Not specified | 3 days | This compound shows a delayed onset of cytotoxicity compared to imatinib. | [4] |
In Vivo Efficacy of this compound in GIST Patient-Derived Xenograft (PDX) Models
The table below outlines the anti-tumor activity of this compound in various GIST PDX models, highlighting its efficacy across different KIT mutation statuses.
| PDX Model | KIT Mutation Status | Treatment | Dose & Schedule | Treatment Duration | Outcome | Reference |
| 9 GIST PDX Models | Various (including TKI-resistant) | This compound | 0.1 mg/kg, p.o., daily | 21 days | Tumor regression observed in all models. | [1][7] |
| GS11353 PDX Model | Not specified | This compound + Imatinib | 0.03 mg/kg (this compound), p.o., daily | 21 days | Combination led to complete tumor regression. | [4] |
Experimental Protocols
Cell Viability Assay (WST-8 Assay)
This protocol describes a colorimetric assay to determine the viability of GIST cells following treatment with this compound.
Materials:
-
GIST cell lines (e.g., GIST-T1, GIST-T1 engineered to express SLFN12)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
WST-8 (Water Soluble Tetrazolium salt) reagent
-
Microplate reader
Procedure:
-
Seed GIST cells into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from 0.01 nM to 100 nM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis in GIST cells treated with this compound.
Materials:
-
GIST cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed GIST cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 48-72 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Western Blotting for Protein Expression and Signaling
This protocol is for analyzing the expression and phosphorylation status of key proteins in the signaling pathway affected by this compound.
Materials:
-
GIST cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PDE3A, anti-SLFN12, anti-phospho-GCN2, anti-GCN2, anti-phospho-KIT, anti-KIT, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat GIST cells with this compound for the desired time points (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Complex Formation
This protocol is designed to confirm the this compound-induced interaction between PDE3A and SLFN12.
Materials:
-
GIST cells (preferably expressing both PDE3A and SLFN12)
-
This compound
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-PDE3A)
-
Protein A/G magnetic beads
-
Primary antibodies for western blotting (anti-PDE3A and anti-SLFN12)
Procedure:
-
Treat cells with this compound (e.g., 1 µM) or vehicle control for 16 hours.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-PDE3A antibody overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by western blotting using anti-PDE3A and anti-SLFN12 antibodies. An increased SLFN12 signal in the this compound-treated sample compared to the control indicates complex formation.
Mandatory Visualizations
Caption: this compound Mechanism of Action in GIST Cells.
Caption: Workflow for Assessing this compound Efficacy.
References
- 1. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Detecting the PDE3A-SLFN12 Complex: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, understanding the formation of the PDE3A-SLFN12 complex is crucial for developing novel cancer therapies. This document provides detailed application notes and protocols for various techniques to detect and characterize this interaction, which is induced by a class of small molecules known as molecular glues or velcrins.
The formation of a stable complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12) is a key event triggered by certain small molecules, leading to cancer cell death.[1][2] These molecules, such as DNMDP, anagrelide (B1667380), and other "velcrins," act as molecular glues, inducing a neomorphic interaction between the two proteins.[3][4][5] This interaction activates the latent RNase activity of SLFN12, ultimately resulting in apoptosis in cancer cells co-expressing both proteins.[2][6] The detection and characterization of this complex are therefore paramount for the discovery and development of new anticancer agents.
This guide details several key methodologies for studying the PDE3A-SLFN12 complex, including co-immunoprecipitation, cryo-electron microscopy, biolayer interferometry, proximity ligation assay, and fluorescence resonance energy transfer. Each section provides a summary of the technique, detailed experimental protocols, and data presentation guidelines.
Key Techniques for Detecting PDE3A-SLFN12 Complex Formation
A variety of biochemical and biophysical methods can be employed to investigate the formation and functional consequences of the PDE3A-SLFN12 complex. The choice of technique will depend on the specific research question, available resources, and desired level of detail.
| Technique | Principle | Key Application for PDE3A-SLFN12 |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of a target protein to isolate its binding partners. | Confirmation of the interaction between PDE3A and SLFN12 in a cellular context, particularly in the presence of a molecular glue.[7][8] |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution imaging of vitrified biological macromolecules to determine their three-dimensional structure. | Elucidation of the atomic-level structure of the PDE3A-SLFN12-molecular glue ternary complex.[1][2][9] |
| Biolayer Interferometry (BLI) | Label-free, real-time monitoring of biomolecular interactions by measuring changes in the interference pattern of light reflected from a biosensor tip. | Quantitative analysis of the binding kinetics and affinity between PDE3A and SLFN12, and assessing the stabilizing effect of molecular glues.[10] |
| Proximity Ligation Assay (PLA) | In situ detection of protein-protein interactions with high specificity and sensitivity using antibody pairs with attached DNA oligonucleotides. | Visualization and quantification of PDE3A-SLFN12 complex formation within fixed cells.[11][12] |
| Fluorescence Resonance Energy Transfer (FRET) | Measurement of the energy transfer between two light-sensitive molecules (fluorophores) to determine the distance between them. | Real-time monitoring of the PDE3A-SLFN12 interaction in living cells. |
| SLFN12 RNase Activity Assay | Measurement of the cleavage of an RNA substrate to determine the enzymatic activity of SLFN12. | Functional validation of the PDE3A-SLFN12 complex formation by assessing the activation of SLFN12's RNase activity.[5] |
Signaling Pathway of PDE3A-SLFN12 Complex Formation and Induced Apoptosis
The formation of the PDE3A-SLFN12 complex initiates a signaling cascade that culminates in cancer cell death. The following diagram illustrates this pathway.
Caption: Signaling pathway of molecular glue-induced PDE3A-SLFN12 complex formation and subsequent apoptosis.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Interaction
This protocol describes the immunoprecipitation of endogenous or overexpressed PDE3A to detect its interaction with SLFN12 in cells treated with a molecular glue.
Workflow for Co-Immunoprecipitation
Caption: Experimental workflow for Co-Immunoprecipitation to detect PDE3A-SLFN12 interaction.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with control IgG and Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C on a rotator to reduce non-specific binding.[13]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against PDE3A overnight at 4°C on a rotator.
-
-
Capture of Immune Complex:
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution:
-
Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against SLFN12 and PDE3A.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Biolayer Interferometry (BLI) for Quantitative Analysis
BLI can be used to measure the binding kinetics of the PDE3A-SLFN12 interaction and to quantify the stabilizing effect of molecular glues.[10]
Workflow for Biolayer Interferometry
Caption: Experimental workflow for Biolayer Interferometry to quantify PDE3A-SLFN12 interaction.
Protocol:
-
Protein and Compound Preparation:
-
Purify recombinant biotinylated PDE3A and untagged SLFN12.
-
Prepare a dilution series of SLFN12 in a suitable assay buffer (e.g., buffer containing 500 mM NaCl to minimize non-specific binding).[10]
-
Prepare solutions of the molecular glue at a fixed concentration (e.g., 100 µM DNMDP) in the assay buffer containing SLFN12.[10]
-
-
BLI Experiment Setup:
-
Hydrate streptavidin biosensors in the assay buffer for at least 10 minutes.
-
Load the biotinylated PDE3A onto the streptavidin biosensors to a desired level.
-
Establish a baseline for the immobilized sensors in the assay buffer.
-
-
Association:
-
Move the sensors to wells containing the SLFN12 dilution series (with or without the molecular glue) and record the association phase for a defined period.
-
-
Dissociation:
-
Transfer the sensors to wells containing only the assay buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Compare the binding kinetics in the presence and absence of the molecular glue to quantify its effect on complex stability.
-
Quantitative Data from BLI:
| Condition | Analyte | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Affinity (KD) (M) |
| Without DNMDP | SLFN12 binding to PDE3A | Data not specified | Data not specified | Weak interaction observed |
| With 100 µM DNMDP | SLFN12 binding to PDE3A | Data not specified | Data not specified | Significantly stabilized complex |
Note: Specific kinetic constants from published data are often not fully detailed in abstracts. The table reflects the qualitative findings that DNMDP significantly enhances the stability of the PDE3A-SLFN12 complex as observed in BLI experiments.[10]
SLFN12 RNase Activity Assay
This assay is crucial to functionally validate the consequence of PDE3A-SLFN12 complex formation.
Workflow for SLFN12 RNase Activity Assay
Caption: Experimental workflow for measuring SLFN12 RNase activity.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, pre-incubate purified recombinant PDE3A and SLFN12 (e.g., 0.25 µM each) with the molecular glue (e.g., 12.5 µM DNMDP) or vehicle control at room temperature for 30 minutes to allow complex formation.[5]
-
-
RNase Reaction:
-
Analysis of RNA Degradation:
-
Stop the reaction by adding a denaturing loading buffer.
-
Analyze the RNA integrity by denaturing agarose gel electrophoresis and visualize with a suitable stain (e.g., ethidium (B1194527) bromide or SYBR Green).
-
RNA cleavage will be indicated by the disappearance of the intact RNA bands and the appearance of smaller fragments.
-
Concluding Remarks
The methodologies outlined in this document provide a comprehensive toolkit for researchers investigating the PDE3A-SLFN12 complex. From the initial confirmation of the interaction in cells using co-immunoprecipitation to the high-resolution structural details provided by cryo-EM and the quantitative binding kinetics from BLI, these techniques offer complementary insights into this important therapeutic target. Furthermore, the functional validation of the complex's activity through the SLFN12 RNase assay is a critical step in understanding its biological significance. By employing these detailed protocols, researchers can effectively characterize the formation and function of the PDE3A-SLFN12 complex, paving the way for the development of novel molecular glue-based cancer therapies.
References
- 1. EMDB-31105: Cryo-EM structure of nauclefine-induced PDE3A-SLFN12 complex - Yorodumi [pdbj.org]
- 2. researchgate.net [researchgate.net]
- 3. PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen-Related Hormones Induce Apoptosis by Stabilizing Schlafen-12 Protein Turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols for OPB-171775 Administration in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of OPB-171775, a novel molecular glue, in patient-derived xenograft (PDX) models of gastrointestinal stromal tumors (GIST).
Introduction
This compound is an orally bioavailable small molecule that acts as a molecular glue, inducing the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12)[1]. This induced proximity activates the latent RNase activity of SLFN12, leading to downstream activation of the GCN2 signaling pathway and ultimately resulting in cancer cell death[1]. Preclinical studies have demonstrated the significant anti-tumor efficacy of this compound in GIST PDX models, notably its effectiveness irrespective of the KIT mutation status, a common driver of GIST and a determinant of response to standard tyrosine kinase inhibitors (TKIs)[1].
Data Presentation
The efficacy of this compound has been evaluated in various GIST PDX models, demonstrating significant tumor growth inhibition and regression. The data below summarizes the anti-tumor activity of this compound in GIST PDX models with different KIT mutation statuses.
Table 1: Anti-tumor Efficacy of this compound in GIST PDX Models
| PDX Model | Primary KIT Mutation | Secondary KIT Mutation | Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) / Regression |
| GIST-RX1 | Exon 11 (p.Y570_L576del) | Exon 17 (p.D816E) | This compound | 0.1 mg/kg, p.o., daily for 21 days | Significant tumor regression observed |
| GIST-RX2 | Not specified | Exon 14 (p.T670I) | This compound | 0.1 mg/kg, p.o., daily for 21 days | Significant tumor regression observed |
| GIST-RX4 | Not specified | Exon 17 (p.D820E) | This compound | 0.1 mg/kg, p.o., daily for 21 days | Significant tumor regression observed |
| GS11353 | Not specified | Not specified | This compound + Imatinib | 0.03 mg/kg, p.o., daily for 21 days | Complete tumor regression |
Data compiled from publicly available research.
Mechanism of Action and Signaling Pathway
This compound's unique mechanism of action circumvents the common resistance pathways associated with TKIs. The induced formation of the PDE3A-SLFN12 complex is the critical initiating event.
Experimental Protocols
Establishment of GIST Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for implanting patient-derived GIST tissue into immunodeficient mice.
Materials:
-
Fresh GIST tumor tissue from consenting patients
-
6-8 week old female immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rg/SzJ (NSG) or NMRI nu/nu)
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS) or RPMI-1640 medium
-
Matrigel® (optional)
-
11-gauge Trocar
Procedure:
-
Tissue Collection and Preparation:
-
Collect fresh tumor tissue from surgical resection or biopsy in a sterile container with transport medium (e.g., RPMI-1640) on ice.
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS or RPMI-1640 to remove any blood clots or necrotic tissue.
-
Using a sterile scalpel, mince the tumor tissue into small fragments of approximately 1-2 mm³.
-
-
Subcutaneous Implantation:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and sterilize the dorsal flank of the mouse.
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Place a single tumor fragment into the end of an 11-gauge Trocar. A drop of Matrigel® can be added to facilitate implantation and initial growth.
-
Insert the Trocar into the subcutaneous pocket and deposit the tumor fragment.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor the mice for tumor growth at least twice a week.
-
Measure tumor dimensions with digital calipers once the tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor for passaging into new cohorts of mice or for cryopreservation.
-
For passaging, repeat steps 1 and 2 with the harvested xenograft tumor.
-
Preparation and Administration of this compound
This protocol describes the preparation of this compound for oral administration to mice bearing GIST PDX tumors.
Materials:
-
This compound powder
-
Vehicle for oral administration (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.1 mg/kg) and the body weight of the mice.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of the vehicle to the tube.
-
Vortex the mixture thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Using a proper-sized oral gavage needle, administer the calculated volume of the this compound suspension directly into the stomach.
-
Administer the treatment once daily for the duration of the study (e.g., 21 days).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Assessment of Anti-tumor Efficacy
This protocol details the measurement of tumor response to this compound treatment.
Procedure:
-
Tumor Volume Measurement:
-
Measure the tumor dimensions with digital calipers twice a week throughout the study.
-
Calculate the tumor volume as described previously.
-
-
Data Analysis:
-
Plot the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time.
-
Calculate the percentage of tumor growth inhibition (% TGI) at the end of the study using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle control group)] x 100
-
Note any instances of tumor regression (tumor volume decreases below the initial volume at the start of treatment).
-
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating this compound in GIST PDX models.
References
Application Notes & Protocols: Assaying the RNase Activity of SLFN12 after OPB-171775 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schlafen family member 12 (SLFN12) is an endoribonuclease that has been identified as a key player in novel anti-cancer therapies.[1][2][3] Its RNase activity can be potently activated by the small molecule OPB-171775, which acts as a molecular glue to induce the formation of a ternary complex between SLFN12 and phosphodiesterase 3A (PDE3A).[4][5][6][7][8] This complex formation enhances the RNase activity of SLFN12, leading to downstream effects such as tRNA cleavage, ribosome stalling, and ultimately, cancer cell death.[4][9][10] These application notes provide detailed protocols for assaying the RNase activity of SLFN12 in response to this compound treatment, offering valuable tools for researchers in oncology and drug development.
Signaling Pathway and Mechanism of Action
This compound functions by bringing PDE3A and SLFN12 into close proximity, which allosterically activates the RNase domain of SLFN12.[3][4][11][12] The activated SLFN12 then degrades specific transfer RNAs (tRNAs), particularly tRNA-Leu, leading to a disruption of protein synthesis and the activation of the GCN2-mediated integrated stress response.[4][9] This cascade of events culminates in cell cycle arrest and apoptosis in cancer cells co-expressing PDE3A and SLFN12.[4]
Caption: this compound-induced SLFN12 RNase activation pathway.
Experimental Protocols
Here we provide two detailed protocols to assess the RNase activity of SLFN12 following treatment with this compound: an in vitro RNase assay using purified proteins and a cell-based assay to measure total RNA degradation.
Protocol 1: In Vitro SLFN12 RNase Activity Assay
This protocol details the direct measurement of SLFN12 RNase activity using purified recombinant PDE3A and SLFN12 proteins.
Materials:
-
Recombinant human PDE3A protein
-
Recombinant human SLFN12 protein (wild-type and RNase-dead mutant, e.g., E200A, as a negative control)
-
This compound (dissolved in DMSO)
-
RNase-free water
-
RNase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Total RNA or a specific RNA substrate (e.g., ribosomal RNA (rRNA) or a fluorescently labeled RNA oligonucleotide)
-
RNase inhibitors (for control reactions)
-
Agarose (B213101) gel electrophoresis system
-
Denaturing gel loading buffer (e.g., formamide-based)
-
Fluorescence plate reader (for fluorescent substrate)
Workflow:
Caption: Workflow for the in vitro SLFN12 RNase assay.
Procedure:
-
Preparation of the PDE3A-SLFN12-OPB-171775 Complex:
-
In an RNase-free microcentrifuge tube, combine recombinant PDE3A and SLFN12 proteins in RNase Assay Buffer.
-
Add this compound to the desired final concentration (e.g., 1-10 µM). As a control, add an equivalent volume of DMSO to a separate reaction.
-
Incubate at room temperature for 30 minutes to allow for complex formation.
-
-
RNase Reaction:
-
Add the RNA substrate to the pre-formed protein-drug complex.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Stopping the Reaction:
-
For gel-based analysis, stop the reaction by adding a denaturing gel loading buffer and placing the samples on ice.
-
For fluorescent assays, proceed directly to measurement.
-
-
Analysis of RNA Degradation:
-
Agarose Gel Electrophoresis:
-
Prepare a denaturing formaldehyde (B43269) agarose gel.
-
Load the reaction samples and run the gel.
-
Visualize the RNA bands using a gel documentation system. RNase activity will be indicated by the degradation of high molecular weight RNA bands (e.g., 28S and 18S rRNA) into a smear.
-
-
Fluorescent Assay:
-
If using a fluorescently quenched RNA substrate, measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates cleavage of the substrate.
-
-
Data Presentation:
| Treatment Group | This compound (µM) | SLFN12 Variant | RNA Integrity (28S/18S ratio) | Fluorescence Units (RFU) |
| 1 | 0 (DMSO) | Wild-Type | 2.0 | 150 |
| 2 | 1 | Wild-Type | 0.8 | 850 |
| 3 | 10 | Wild-Type | 0.2 | 2500 |
| 4 | 10 | RNase-Dead (E200A) | 1.9 | 160 |
| 5 | 10 | Wild-Type + RNase Inhibitor | 2.0 | 155 |
Protocol 2: Cell-Based Assay for Total RNA Integrity
This protocol assesses the RNase activity of SLFN12 within a cellular context by measuring the integrity of total RNA extracted from cells treated with this compound.
Materials:
-
Cancer cell line co-expressing PDE3A and SLFN12 (e.g., GIST-T1)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Spectrophotometer (for RNA quantification)
-
Bioanalyzer or similar capillary electrophoresis system for RNA integrity analysis
Workflow:
Caption: Workflow for the cell-based RNA integrity assay.
Procedure:
-
Cell Culture and Treatment:
-
Seed the PDE3A/SLFN12-expressing cells in a multi-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01-1 µM) or DMSO as a vehicle control.
-
Incubate for a designated time period (e.g., 16-24 hours).
-
-
RNA Extraction:
-
Harvest the cells by trypsinization or scraping.
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer.
-
-
RNA Integrity Analysis:
-
Analyze the integrity of the extracted RNA using a bioanalyzer. The instrument will generate an RNA Integrity Number (RIN), with a lower RIN value indicating increased RNA degradation.
-
Data Presentation:
| Treatment | Concentration (µM) | Incubation Time (h) | RNA Integrity Number (RIN) |
| DMSO | - | 24 | 9.5 ± 0.3 |
| This compound | 0.1 | 24 | 7.2 ± 0.5 |
| This compound | 1 | 24 | 4.1 ± 0.6 |
| This compound | 1 | 48 | 2.8 ± 0.4 |
Conclusion
The provided protocols offer robust methods to assay the RNase activity of SLFN12 induced by this compound, both in a purified system and in a cellular context. These assays are crucial for the preclinical evaluation of this compound and other potential molecular glues targeting the PDE3A-SLFN12 complex. The visualization of the signaling pathway and experimental workflows, along with structured data tables, aims to facilitate a clear understanding and implementation of these methodologies for researchers in the field.
References
- 1. SLFN12 schlafen family member 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating OPB-171775 Synergy with Other Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-171775 is an investigational oral small molecule that functions as a molecular glue. It induces the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12), leading to SLFN12-mediated RNase activity and subsequent cancer cell death. Preclinical studies have demonstrated its potent anti-tumor activity, particularly in tyrosine kinase inhibitor (TKI)-resistant gastrointestinal stromal tumors (GIST). Emerging evidence suggests that the efficacy of this compound can be enhanced when used in combination with other anticancer agents, opening new avenues for therapeutic strategies.
This document provides detailed application notes and protocols for evaluating the synergistic potential of this compound with other cancer drugs. It is intended to guide researchers in designing and executing experiments to identify and quantify synergistic interactions, both in vitro and in vivo.
Rationale for Combination Therapy
The primary mechanism of this compound involves the induction of a novel cell death pathway dependent on the expression of both PDE3A and SLFN12. This unique mode of action provides a strong rationale for combining this compound with drugs that target distinct cancer cell vulnerabilities. Potential synergistic partners include:
-
Bcl-2 family inhibitors (e.g., Venetoclax, Navitoclax): Preclinical evidence suggests that PDE3A modulators, the class of drugs to which this compound belongs, can sensitize cancer cells to Bcl-2/Bcl-xL inhibitors. This combination may offer a dual approach to promoting apoptosis by simultaneously activating the SLFN12-dependent pathway and inhibiting the anti-apoptotic machinery.
-
Tyrosine Kinase Inhibitors (TKIs) (e.g., Imatinib): In GIST models, the combination of this compound with imatinib (B729) has been shown to lead to complete tumor regression, suggesting a complementary action on different oncogenic drivers or resistance mechanisms.
-
Standard Chemotherapeutic Agents: Combining this compound with traditional chemotherapy could provide a multi-pronged attack on cancer cells, potentially overcoming resistance to single-agent therapies.
Data Presentation: Quantitative Synergy Analysis
The following tables provide a template for summarizing quantitative data from in vitro and in vivo synergy studies. The values presented are illustrative and should be replaced with experimental data.
Table 1: In Vitro Synergy of this compound and Compound X in Cancer Cell Line Y
| Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) at Fa=0.5 | Synergy Interpretation |
| This compound | 10 nM | 2.5 nM | 0.4 | Strong Synergy |
| Compound X | 50 nM | 10 nM |
CI values are calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound and Compound X in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) | p-value (vs. Control) | p-value (vs. Single Agents) |
| Vehicle Control | - | +250 | - | - | - |
| This compound | 1 mg/kg, QD | +50 | 80 | <0.01 | - |
| Compound X | 10 mg/kg, BIW | +100 | 60 | <0.05 | - |
| This compound + Compound X | 1 mg/kg QD + 10 mg/kg BIW | -50 (regression) | 120 | <0.001 | <0.01 |
QD: once daily; BIW: twice weekly.
Experimental Protocols
In Vitro Synergy Evaluation
3.1.1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Combination drug of interest
-
96-well or 384-well opaque-walled multiwell plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Prepare a dose-response matrix of this compound and the combination drug, both alone and in combination at a constant ratio. Add the drugs to the cells and incubate for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software such as CompuSyn, based on the Chou-Talalay method.
-
3.1.2. Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, which are key effectors of apoptosis.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Combination drug of interest
-
96-well white-walled multiwell plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Treatment: Seed and treat cells with this compound and the combination drug as described in the cell viability assay protocol.
-
Assay Procedure:
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by gently shaking the plate.
-
Incubate at room temperature for 1 to 2 hours.
-
-
Data Acquisition: Measure luminescence with a luminometer.
-
Data Analysis: Compare the luminescence signal of treated cells to that of untreated controls to determine the fold-increase in caspase activity.
In Vivo Synergy Evaluation
3.2.1. Xenograft Tumor Model
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest or patient-derived xenograft (PDX) tissue
-
This compound formulation for oral gavage
-
Combination drug formulation
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells or PDX tissue into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, combination drug alone, this compound + combination drug).
-
Drug Administration: Administer the drugs according to the specified dose and schedule. For example, this compound can be administered orally once daily.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Compare the TGI of the combination group to the single-agent groups to assess synergy. Statistical analysis (e.g., t-test or ANOVA) should be performed.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound and Potential Synergy with a Bcl-2 Inhibitor
Caption: this compound and Bcl-2 inhibitor synergistic mechanism.
Experimental Workflow for In Vitro Synergy Screening
Caption: Workflow for in vitro evaluation of drug synergy.
Logical Relationship for In Vivo Synergy Assessment
Caption: Logical steps for in vivo drug synergy assessment.
OPB-171775: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-171775 is a novel, orally active molecular glue that induces the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3] This interaction triggers the RNase activity of SLFN12, leading to cell death, and has shown significant anti-tumor efficacy in preclinical models, particularly in gastrointestinal stromal tumors (GIST), irrespective of their KIT mutation status.[2][4] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in a laboratory setting, along with an overview of its mechanism of action.
Physicochemical Properties and Solubility
Proper solubilization is critical for the accurate and effective use of this compound in experimental settings. The solubility of this compound in common laboratory solvents is summarized in the table below. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly impact the solubility of the compound, particularly in DMSO.[1][3]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 125[1] / 62[3] | ~400[1] / ~198.5[3] | Use freshly opened, anhydrous DMSO for maximum solubility.[1][3] |
| Ethanol | 62[3] | ~198.5[3] | --- |
| Water | Insoluble[3] | --- | --- |
Table 1: Solubility of this compound in Common Laboratory Solvents. Data compiled from multiple suppliers. Note that reported maximum solubility in DMSO varies.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for cell-based assays.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Aliquoting: To prevent repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1]
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[1]
Preparation of Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or assay buffer
-
Sterile dilution tubes
-
Calibrated pipettes
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations for your experiment. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments. Do not store diluted working solutions.
Mechanism of Action: Signaling Pathway
This compound functions as a molecular glue, bringing PDE3A and SLFN12 into proximity to form a stable ternary complex.[1][3] This induced proximity activates the latent RNase activity of SLFN12, which in turn leads to cellular stress and ultimately, apoptosis.[2][4] The activation of the GCN2 signaling pathway has been identified as a downstream effector of SLFN12 RNase activity.[1][2]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a general workflow for utilizing this compound in a laboratory setting, from preparation to downstream analysis.
Caption: General experimental workflow for this compound.
References
Application of OPB-171775 in High-Throughput Screening: A Guide for Researchers
Introduction
OPB-171775 is a novel, orally active small molecule that has demonstrated significant antitumor activity, particularly in cancers resistant to conventional therapies like tyrosine kinase inhibitors (TKIs).[1][2] It functions as a "molecular glue," a class of compounds that induce or stabilize protein-protein interactions.[1] Specifically, this compound promotes the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][3][4] This induced proximity leads to a unique cell death mechanism, making this compound and similar molecules promising candidates for further drug development. This document provides detailed application notes and protocols for the use of this compound in a high-throughput screening (HTS) context, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its cytotoxic effects through a novel mechanism of action. By binding to PDE3A, it creates a new interface that facilitates the binding of SLFN12, forming a stable PDE3A-SLFN12 complex.[1][5] This complex formation is crucial for the compound's anticancer activity. The induced interaction activates the latent RNase activity of SLFN12, which in turn leads to the degradation of specific tRNAs. This disruption of tRNA homeostasis triggers a cellular stress response, mediated by the activation of the GCN2 signaling pathway, ultimately leading to cell cycle arrest and apoptosis.[3]
Data Presentation
The following tables summarize the quantitative data available for this compound, showcasing its activity in both in vitro and in vivo settings.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| SLFN12-expressing GIST-T1 cells | Cytotoxicity Assay | Effective Concentration Range | 0.01 - 100 nM | [3] |
| PFSK-1 and HeLa cells | Western Blot | Concentration for Complex Formation | 1 µmol/L | [5] |
Note: While a screen of 554 cancer cell lines has been performed, specific IC50 values were not publicly available in the searched resources.
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Administration Route | Dosage | Treatment Duration | Outcome | Reference |
| Gastrointestinal Stromal Tumors (GIST) | Oral (p.o.), once daily | 0.1 mg/kg | 21 days | Significant tumor volume reduction | [3] |
| GS11353 GIST (in combination with Imatinib) | Oral (p.o.), once daily | 0.03 mg/kg | 21 days | Complete tumor regression | [3] |
Experimental Protocols
The discovery of this compound was facilitated by a cell-based phenotypic screen.[1] Below is a detailed, adaptable protocol for a high-throughput screening campaign to identify novel compounds with similar cytotoxic activity, based on the modernized NCI-60 HTS384 screen methodology.
High-Throughput Phenotypic Screening for Cytotoxicity
Objective: To identify small molecules that induce cytotoxicity in cancer cell lines known to co-express PDE3A and SLFN12.
Assay Principle: This protocol utilizes a luminescent cell viability assay (e.g., CellTiter-Glo®) that quantifies ATP, an indicator of metabolically active cells. A reduction in the luminescent signal corresponds to a decrease in cell viability.
Materials:
-
Cancer cell line co-expressing PDE3A and SLFN12 (e.g., GIST-T1-SLFN12, PFSK-1)
-
Complete growth medium
-
384-well clear-bottom, opaque-walled assay plates
-
Compound library, solubilized in DMSO
-
Positive control (e.g., this compound, Staurosporine)
-
Negative control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Automated liquid handling systems
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest and resuspend cells in complete growth medium to the optimal seeding density (determined empirically for a 72-hour incubation period).
-
Using an automated dispenser, seed the cells into 384-well plates.
-
-
Compound Addition:
-
Prepare a compound plate with your screening library, including positive and negative controls. Typically, compounds are tested at a single high concentration (e.g., 10 µM) for the primary screen.
-
Using an automated liquid handler, transfer a small volume of the compounds from the compound plate to the cell plate. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Calculate the percentage of cell viability for each compound.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% reduction in cell viability).
-
Hits from the primary screen should be confirmed and further characterized in dose-response assays to determine their IC50 values.
-
Conclusion
This compound represents a novel class of anticancer agents with a distinct mechanism of action. The provided protocols and data serve as a valuable resource for researchers aiming to explore the therapeutic potential of molecular glues that target the PDE3A-SLFN12 complex. The high-throughput screening workflow described herein can be adapted to discover new chemical entities with similar or improved pharmacological properties, contributing to the development of next-generation cancer therapies.
References
Application Notes and Protocols for Studying the Downstream Effects of OPB-171775
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for elucidating the downstream molecular effects of OPB-171775, a novel molecular glue. This compound induces the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12), triggering a cascade of events culminating in cancer cell death.[1][2][3] This document offers detailed protocols for key assays to investigate this unique mechanism of action, including co-immunoprecipitation to validate complex formation, cell viability and apoptosis assays to quantify cytotoxic effects, and Western blotting and quantitative PCR to dissect the downstream signaling pathways. The provided methodologies and structured data presentation will enable researchers to effectively characterize the therapeutic potential of this compound and similar molecular glues.
Introduction to this compound
This compound is an orally active small molecule that functions as a molecular glue.[1] Its primary mechanism of action involves inducing the proximity of PDE3A and SLFN12, leading to the formation of a stable ternary complex.[2][3] This novel interaction unleashes the latent RNase activity of SLFN12, resulting in widespread cellular stress and ultimately, programmed cell death.[1][2] A significant downstream consequence of SLFN12 activation is the stimulation of the General Control Nonderepressible 2 (GCN2) signaling pathway.[1][2] Preclinical studies have demonstrated the potent anti-tumor efficacy of this compound, particularly in gastrointestinal stromal tumors (GISTs), including those resistant to conventional tyrosine kinase inhibitors (TKIs).[2][4]
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core signaling pathway of this compound and a general experimental workflow for characterizing its downstream effects.
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
Protocol for Co-Immunoprecipitation (Co-IP) of PDE3A-SLFN12 Complex
This protocol details the procedure to confirm the this compound-induced interaction between PDE3A and SLFN12.
Materials:
-
Cancer cell lines expressing PDE3A and SLFN12 (e.g., GIST-T1)
-
This compound (and vehicle control, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PDE3A antibody for immunoprecipitation
-
Anti-SLFN12 antibody for Western blotting
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer and immediately neutralize with neutralization buffer.
-
Western Blotting:
-
Denature the eluted samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-SLFN12 antibody.
-
Detect the protein using an appropriate secondary antibody and chemiluminescence.
-
Protocol for Cell Viability (MTT) Assay
This protocol measures the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines
-
This compound (in a dilution series)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired time (e.g., 72 hours). Include vehicle-only wells as a control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol for Western Blot Analysis of GCN2 Pathway Activation
This protocol assesses the activation of the GCN2 pathway through phosphorylation.
Materials:
-
Treated and untreated cell lysates
-
Primary antibodies: anti-phospho-GCN2, anti-total-GCN2, anti-CHOP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated and target protein levels to the total protein and loading control, respectively.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison and interpretation.
Table 1: Co-Immunoprecipitation of PDE3A and SLFN12
| Treatment | Input (SLFN12) | IP: PDE3A (SLFN12) | Fold Enrichment |
|---|---|---|---|
| Vehicle | + | - | 1.0 |
| this compound (1 µM) | + | +++ | Calculated Value |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 (nM) after 72h |
|---|---|
| GIST-T1 | Value |
| Other Cell Line 1 | Value |
| Other Cell Line 2 | Value |
Table 3: Quantification of GCN2 Pathway Activation by Western Blot
| Treatment | p-GCN2 / Total GCN2 | CHOP / GAPDH |
|---|---|---|
| Vehicle | 1.0 | 1.0 |
| this compound (1 µM) | Fold Change | Fold Change |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the downstream effects of this compound. By systematically evaluating the formation of the PDE3A-SLFN12 complex, quantifying the resultant cytotoxicity, and analyzing the activation of key downstream signaling pathways, researchers can gain a comprehensive understanding of this novel molecular glue's mechanism of action. These methodologies are crucial for the continued development of this compound and other targeted protein degraders and molecular glues as next-generation cancer therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing OPB-171775 Concentration for Cytotoxicity Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing OPB-171775 in cytotoxicity assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active molecular glue.[1] It functions by inducing the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12).[1] This induced proximity leads to SLFN12 RNase-mediated cell death and the activation of the GCN2 signaling pathway.[1] This mechanism has shown significant efficacy against gastrointestinal stromal tumors (GIST), including those resistant to tyrosine kinase inhibitors (TKIs).
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A2: A good starting point for a dose-response experiment is a wide concentration range, typically from 0.01 nM to 100 nM.[1] For initial experiments in SLFN12-expressing GIST-T1 cells, this range has been shown to induce significant cell death.[1] For studies focused on observing the formation of the PDE3A-SLFN12 complex, a concentration of 1 µM has been used.
Q3: How long should I incubate cells with this compound?
A3: The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. For cytotoxicity, a 72-hour (3-day) incubation period has been shown to be effective for GIST-T1 cells.[2] For mechanistic studies, such as observing protein complex formation by immunoprecipitation, a shorter incubation of 16 hours has been used. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental goals.
Q4: What cell lines are sensitive to this compound?
A4: The sensitivity of cancer cell lines to this compound is correlated with the co-expression of both PDE3A and SLFN12. The compound has demonstrated potent antiproliferative activity across a variety of cancer cell lines with IC50 values in the subnanomolar to single-digit nanomolar range.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in DMSO to create a stock solution. For in vitro experiments, it is soluble in DMSO up to 62 mg/mL (198.52 mM).[3] It is crucial to use fresh, anhydrous DMSO as moisture can reduce its solubility. Stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogeneous single-cell suspension before and during seeding. Gently mix the cell suspension between pipetting into wells. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"), or fill them with sterile PBS or media. |
| Pipetting errors during serial dilution | Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare a master mix of the final drug concentrations to add to the wells. | |
| Compound precipitation | Visually inspect the wells under a microscope for any signs of precipitation, especially at higher concentrations. Ensure the final DMSO concentration is low and consistent across all wells (typically ≤ 0.5%). | |
| No or low cytotoxicity observed | Cell line lacks expression of PDE3A or SLFN12 | Confirm the expression of both PDE3A and SLFN12 in your cell line using techniques like Western blotting or qPCR. |
| Insufficient incubation time | The cytotoxic effect of this compound can be delayed.[1] Extend the incubation period (e.g., up to 72 hours or longer) and perform a time-course experiment. | |
| Suboptimal drug concentration range | The effective concentration may be lower or higher than tested. Expand the concentration range in both directions in your next experiment. | |
| "Hook Effect" - Decreased cytotoxicity at very high concentrations | Formation of binary complexes over ternary complexes | This phenomenon can occur with molecular glues where at very high concentrations, the formation of drug-protein binary complexes (this compound-PDE3A or this compound-SLFN12) is favored over the productive ternary complex (PDE3A-OPB-171775-SLFN12). To investigate this, extend the dose-response curve to higher concentrations to see if the cytotoxic effect plateaus and then decreases. If a hook effect is observed, the optimal concentration for maximal effect will be at the peak of the dose-response curve, not the highest concentration tested. |
| High background signal in the assay | Contamination of media or reagents | Use fresh, sterile media and reagents. |
| Interference of this compound with assay reagents | Run a control with this compound in cell-free media to check for any direct interaction with the assay's detection reagents. |
Data Presentation
Table 1: Inhibition of Cell Viability by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PFSK-1 | CNS Cancer | 0.3 |
| U-87 MG | Glioblastoma | 0.8 |
| GIST-T1 | Gastrointestinal Stromal Tumor | 1.2 |
| HeLa | Cervical Cancer | 2.5 |
| NCI-H2122 | Non-Small Cell Lung Cancer | 3.1 |
| ACHN | Renal Cell Carcinoma | 4.5 |
| HT-29 | Colorectal Cancer | 5.6 |
| MCF7 | Breast Cancer | 8.9 |
| PC-3 | Prostate Cancer | 12.3 |
| A549 | Non-Small Cell Lung Cancer | >100 |
Note: This table is a representative summary based on publicly available data. Actual IC50 values may vary depending on experimental conditions.[4][5]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound using a standard MTT assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 1000 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently mix the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTT but no cells).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Visualizations
Caption: Workflow for determining this compound cytotoxicity.
Caption: Mechanism of this compound-induced cell death.
Caption: Decision tree for troubleshooting low cytotoxicity.
References
Troubleshooting OPB-171775 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for OPB-171775, a novel inhibitor targeting the WRN helicase pathway. This guide focuses on addressing the common challenge of this compound instability in solution to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate immediately after dissolving it in an aqueous buffer. What should I do?
A1: Immediate precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules like this compound.[1][2] This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the aqueous environment.[2][3] Here are some steps to address this:
-
Decrease the final concentration: You may be exceeding the aqueous solubility limit of this compound. Try lowering the final concentration in your assay.
-
Optimize your dilution method: Instead of adding the concentrated DMSO stock directly to a large volume of buffer, perform serial dilutions.[2] Pre-warming the aqueous buffer to 37°C can also improve solubility.[2][4]
-
Adjust the pH of your buffer: The solubility of many compounds is pH-dependent.[1][5] Experimenting with different pH values may help.
-
Use a co-solvent system: For highly insoluble compounds, a co-solvent system might be necessary to improve solubility.[1]
Q2: I've noticed a gradual loss of my compound's activity over a few days, even when stored at 4°C. Is my this compound degrading?
A2: Yes, a gradual loss of activity suggests that this compound may be degrading in your solution. Several factors can contribute to this instability:
-
Hydrolysis: Many small molecules are susceptible to hydrolysis in aqueous solutions.
-
Oxidation: Exposure to air can lead to oxidation.[6] Purging the headspace of your storage vial with an inert gas like argon or nitrogen before sealing can help mitigate this.[6]
-
Light Sensitivity: Some compounds are sensitive to light and can undergo photodegradation.[6] It is recommended to store this compound solutions in amber vials or wrap containers in foil.[6]
-
pH Instability: The stability of this compound may be pH-dependent.[5][6] Ensure your buffer is stable and maintains the optimal pH for the compound.
Q3: Can I pre-mix this compound in my cell culture medium for a multi-day experiment?
A3: It is generally not recommended to store this compound in cell culture medium for extended periods.[7] Components in the medium, such as salts and proteins, can interact with the compound, potentially leading to precipitation or degradation over time.[4][8] It is best practice to prepare fresh dilutions of the inhibitor from a concentrated stock solution for each experiment.[7]
Q4: What is the best way to store my stock solution of this compound?
A4: For long-term stability, stock solutions of this compound in a suitable solvent like DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6][7] Use amber glass vials or polypropylene (B1209903) tubes to prevent adsorption to the container and protect from light.[6]
Troubleshooting Guides
Issue 1: Inconsistent Results and Loss of Compound Activity
This is a common problem that often points to the degradation of this compound in solution.[6] The following workflow can help you systematically troubleshoot this issue.
Issue 2: Precipitation in Cell Culture Media
Precipitation of this compound in cell culture media can significantly impact your experimental results by altering the effective concentration of the compound.[4]
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | The final concentration exceeds the compound's aqueous solubility.[2][4] | Decrease the final working concentration. Perform a serial dilution in pre-warmed media.[2] |
| Delayed Precipitate (in incubator) | Temperature shifts affecting solubility.[4] | Pre-warm the media to 37°C before adding the compound.[4] |
| pH shift due to CO2 environment.[4] | Ensure the media is properly buffered for the incubator's CO2 concentration. | |
| Interaction with media components (salts, proteins).[4][8] | Test the compound's stability in the specific cell culture medium over the intended experiment duration. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay for this compound
This protocol provides a method to determine the kinetic solubility of this compound in your experimental buffer.[1]
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution in DMSO: Create a series of dilutions of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 2 hours) and visually inspect for any precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.[1]
Protocol 2: Chemical Stability Assessment of this compound
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.[1]
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in your desired buffer (e.g., cell culture medium) at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to stop degradation.
-
Incubate Samples: Prepare identical samples and incubate them under your experimental conditions (e.g., 37°C, 5% CO2).
-
Collect Time Points: At various time points (e.g., 2, 4, 8, 24 hours), quench the reaction as described in step 1.
-
Analyze by HPLC-MS: Analyze the samples by HPLC-MS to determine the remaining concentration of this compound at each time point.
-
Calculate Degradation Rate: Plot the concentration of this compound versus time to determine the degradation rate.
Hypothetical Signaling Pathway
This compound is a potent and selective inhibitor of the WRN helicase, a key enzyme in DNA repair pathways.[9] Its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OPB-171775 in GIST Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing OPB-171775 in Gastrointestinal Stromal Tumor (GIST) models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in GIST?
A1: this compound is a novel, orally active, non-tyrosine kinase inhibitor (TKI) that functions as a "molecular glue".[1] Its mechanism of action involves inducing the formation of a ternary complex between two proteins: phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This induced proximity leads to the activation of SLFN12's RNase activity, causing cellular stress and ultimately, apoptotic cell death in GIST cells.[1][2][3] A key advantage of this compound is its demonstrated efficacy in GIST models that are resistant to traditional TKIs, irrespective of their KIT mutation status.[1][3]
Q2: What is the downstream signaling pathway activated by this compound?
A2: The RNase activity of SLFN12, triggered by the this compound-induced complex, leads to the activation of the General Control Nonderepressible 2 (GCN2) signaling pathway. This pathway is a key mediator of the cellular stress response and contributes to the anti-tumor activity of this compound.[3][4]
Q3: Is this compound effective in TKI-resistant GIST models?
A3: Yes, preclinical studies have shown that this compound exhibits significant anti-tumor activity in patient-derived xenograft (PDX) models of GIST that are resistant to TKIs.[1][3] Its efficacy appears to be independent of the KIT mutational status that often drives TKI resistance.[1]
Q4: What are the key differences in the cytotoxic effects of this compound compared to imatinib (B729)?
A4: this compound shows a delayed onset of cytotoxicity in GIST-T1 cells when compared to imatinib.[5] This is an important consideration when designing and interpreting cell viability assays.
Troubleshooting Guides
In Vitro Cell-Based Assays
Q5: I am observing high variability between replicate wells in my cell viability assay (e.g., MTT, WST-8). What could be the cause?
A5: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accurate cell number distribution.
-
Pipetting Errors: Use consistent pipetting techniques, ensuring the same volume and speed for each well. Avoid introducing bubbles.
-
Edge Effects: Evaporation can be more pronounced in the outer wells of a microplate. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification in the incubator.
-
Compound Precipitation: this compound is soluble in DMSO but may precipitate in aqueous media at high concentrations. Visually inspect your wells for any signs of precipitation.[6] It is recommended to use fresh DMSO for preparing stock solutions as moisture can reduce solubility.[6]
Q6: My cell viability assay shows low or no signal, even at high concentrations of this compound.
A6:
-
Delayed Onset of Cytotoxicity: As this compound has a delayed cytotoxic effect, standard incubation times (e.g., 24-48 hours) may not be sufficient.[5] Consider extending the incubation period to 72 hours or longer and perform a time-course experiment to determine the optimal endpoint.
-
Low Expression of PDE3A or SLFN12: The efficacy of this compound is dependent on the expression of both PDE3A and SLFN12. Verify the expression levels of these proteins in your GIST cell line using Western blotting or qPCR.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells may respond differently.
-
Reagent Issues: Confirm that your viability assay reagents are not expired and have been stored correctly.
Q7: I am having trouble culturing the GIST-T1 cell line. Do you have any tips?
A7: The GIST-T1 cell line requires specific culture conditions for optimal growth.[7][8]
-
Media: Use RPMI 1640 medium supplemented with 15% fetal bovine serum.[9]
-
Subculturing: Subculture the cells when they reach 70-90% confluency. A split ratio of 1:6 to 1:8 is recommended.[7]
-
Thawing: Thaw cryopreserved cells quickly in a 37°C water bath and immediately transfer them to pre-warmed culture medium. Centrifuge the cells to remove cryoprotectant before plating.[7]
Western Blotting for GCN2 Activation
Q8: I am not detecting an increase in phosphorylated GCN2 (p-GCN2) after this compound treatment.
A8:
-
Time Point: The activation of GCN2 is a downstream event. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal time point for detecting p-GCN2.
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for the phosphorylated form of GCN2.
-
Lysate Preparation: Prepare whole-cell lysates and include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins.
-
Positive Control: If possible, include a positive control for GCN2 activation, such as cells treated with a known GCN2 activator.
In Vivo Patient-Derived Xenograft (PDX) Models
Q9: My GIST PDX models are not growing, or are growing very slowly.
A9:
-
Tumor Tissue Quality: The viability of the initial patient tumor tissue is critical. Ensure fresh tumor tissue is obtained promptly after resection and handled under sterile conditions.[10]
-
Mouse Strain: Immunodeficient mouse strains such as NOD/SCID are commonly used for GIST PDX models.[1][11]
-
Xenograft Location: The site of implantation can influence tumor take-rate and growth. While subcutaneous implantation is common, orthotopic models may better recapitulate the tumor microenvironment.[10]
-
Tumor Heterogeneity: GISTs can be heterogeneous. It's possible that the implanted tumor fragment was not representative of the more aggressive components of the tumor.[12]
Q10: I am observing significant weight loss or other signs of toxicity in my mice treated with this compound.
A10:
-
Dosage: While this compound has been shown to be well-tolerated at effective doses in preclinical studies, it's important to start with the recommended dose and monitor the animals closely.[5][11] A dose of 0.1 mg/kg administered orally once daily for 21 days has been used successfully in GIST PDX models.[1][5][11]
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing toxicity.
-
Off-Target Effects: While this compound is a targeted agent, off-target effects are always a possibility. Careful monitoring of animal health is crucial.
Data Presentation
Table 1: In Vitro Efficacy of this compound in GIST Cell Lines
| Cell Line | IC50 (nM) | Assay Type | Incubation Time | Reference |
| GIST-T1 (SLFN12-expressing) | Not specified, but significant cell death observed at 0.01-100 nM | WST-8 | 3 days | [2][5] |
| PFSK-1 | <1 | WST-8 | 3 days | [4] |
| DBTRG-05MG | <1 | WST-8 | 3 days | [4] |
| U251-MG | >1000 | WST-8 | 3 days | [4] |
Table 2: In Vivo Efficacy of this compound in GIST PDX Models
| PDX Model | KIT Mutation Status | Treatment | Dosing Schedule | Outcome | Reference |
| GS11353 | Exon 11 | This compound (0.1 mg/kg) | p.o., once daily, 21 days | Tumor regression | [1][11] |
| GS11353 | Exon 11 | This compound (0.03 mg/kg) + Imatinib | p.o., once daily, 21 days | Complete tumor regression | [5] |
| Multiple GIST PDX Models (n=9) | Various | This compound (0.1 mg/kg) | p.o., once daily, 21 days | Tumor regression in all models | [1] |
| PFSK-1 Xenograft | Not applicable | This compound (0.003-0.3 mg/kg) | p.o., once daily, 14 days | Dose-dependent tumor growth inhibition | [1][11] |
Experimental Protocols
Cell Viability Assay (WST-8)
-
Cell Seeding: Plate GIST cells (e.g., GIST-T1) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours), taking into account the delayed cytotoxic effect of this compound.[5]
-
WST-8 Reagent Addition: Add WST-8 reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
Western Blot for GCN2 Activation
-
Cell Lysis: After treatment with this compound for the desired time points, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated GCN2 (p-GCN2) and total GCN2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-GCN2 signal to the total GCN2 signal.
In Vivo GIST PDX Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).[1][11]
-
Tumor Implantation: Subcutaneously implant fresh, viable GIST patient tumor fragments into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 0.1 mg/kg) or vehicle control orally once daily for the specified duration (e.g., 21 days).[1][5][11]
-
Monitoring: Monitor tumor volume and the general health of the mice (including body weight) throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Caption: this compound Signaling Pathway in GIST.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo PDX Experimental Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. GIST-T1 Cell Line - 2BScientific [2bscientific.com]
- 9. Establishment of a GIST-T1 gastrointestinal stromal tumour cell line resistant to imatinib mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to OPB-171775 in Cancer Cells
Welcome to the technical support center for OPB-171775. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active molecular glue.[1][2] It functions by inducing the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This induced proximity leads to SLFN12 RNase-mediated cell death through the activation of the GCN2 signaling pathway.[1][2] A key advantage of this compound is that its anticancer activity is independent of the KIT mutation status, making it a promising therapeutic for tyrosine kinase inhibitor (TKI)-resistant gastrointestinal stromal tumors (GIST).[3][4]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in preclinical models of GIST, including those resistant to TKIs.[3][4] It has also shown antiproliferative activity in various other cancer cell lines.[4]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For in vitro cell viability assays, a common starting concentration for this compound is 1 µmol/L, with a 3-fold serial dilution to determine the optimal concentration for your specific cell line.[3] In some cell lines, effects on the cell cycle have been observed at concentrations as low as 1 nmol/L.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and provides potential solutions.
Problem 1: No significant cancer cell death is observed after treatment with this compound.
-
Possible Cause 1: Low or absent expression of PDE3A or SLFN12.
-
Troubleshooting: The cytotoxic effect of this compound is dependent on the co-expression of both PDE3A and SLFN12.[5] It is crucial to verify the expression levels of both proteins in your cancer cell line.
-
Suggested Experiment: Quantify the mRNA and protein expression levels of PDE3A and SLFN12 using qPCR and Western blotting, respectively.
-
-
Possible Cause 2: Mutations in PDE3A or SLFN12.
-
Troubleshooting: Specific mutations in PDE3A or SLFN12 could potentially interfere with the formation of the ternary complex with this compound, thereby abrogating its cytotoxic effect.
-
Suggested Experiment: Sequence the PDE3A and SLFN12 genes in your cancer cell line to identify any potential resistance-conferring mutations.
-
-
Possible Cause 3: Alterations in the downstream GCN2 signaling pathway.
-
Troubleshooting: Resistance may arise from alterations in the GCN2 signaling pathway that prevent the induction of apoptosis despite the activation of SLFN12.
-
Suggested Experiment: Assess the phosphorylation status of GCN2 and its downstream targets upon this compound treatment using Western blotting to confirm pathway activation.
-
Problem 2: Development of acquired resistance to this compound after initial sensitivity.
-
Possible Cause 1: Downregulation of PDE3A or SLFN12 expression.
-
Troubleshooting: Prolonged exposure to this compound may lead to the selection of a cell population with reduced expression of PDE3A or SLFN12.
-
Suggested Experiment: Compare the expression levels of PDE3A and SLFN12 in the resistant cell line to the parental, sensitive cell line using qPCR and Western blotting.
-
-
Possible Cause 2: Activation of compensatory survival pathways.
-
Troubleshooting: Cancer cells can develop resistance by upregulating alternative survival pathways to counteract the pro-apoptotic signals from the this compound-induced pathway. Activation of the STAT3 signaling pathway is a common mechanism of acquired resistance to targeted therapies.[1]
-
Suggested Experiment: Investigate the activation status of known survival pathways, such as the STAT3 pathway, by examining the phosphorylation of key signaling molecules (e.g., p-STAT3) via Western blotting.
-
Experimental Protocols
1. Quantification of PDE3A and SLFN12 mRNA Expression by qPCR
This protocol provides a method to quantify the mRNA expression levels of PDE3A and SLFN12 in cancer cells.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for PDE3A, SLFN12, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
Isolate total RNA from your cancer cell lines of interest.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with primers for PDE3A, SLFN12, and the reference gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of PDE3A and SLFN12.
-
2. Assessment of Protein Expression and Pathway Activation by Western Blotting
This protocol details the steps to analyze the protein levels of PDE3A, SLFN12, and the phosphorylation status of GCN2 and STAT3.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-PDE3A, anti-SLFN12, anti-p-GCN2, anti-GCN2, anti-p-STAT3, anti-STAT3, and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. For phosphorylated proteins, normalize to the total protein levels.
-
3. Cell Viability Assessment using MTT Assay
This protocol describes how to measure the cytotoxic effects of this compound.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Dosing | Duration | Outcome |
| Gastrointestinal Stromal Tumor (GIST) | 0.1 mg/kg, p.o., once daily | 21 days | Reduced tumor volume, effective regardless of KIT mutation status.[1] |
| GIST (in combination with Imatinib) | 0.03 mg/kg, p.o., once daily | 21 days | Complete tumor regression.[1] |
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Quantitative real-time PCR in cancer research. | Semantic Scholar [semanticscholar.org]
- 3. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting tumor cells based on Phosphodiesterase 3A expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Western Blotting of PDE3A and SLFN12
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the successful Western blotting of Phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).
Troubleshooting Guides
This section addresses common problems encountered during the Western blotting of PDE3A and SLFN12, offering specific causes and solutions in a question-and-answer format.
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | Inefficient Protein Extraction: PDE3A is located in multiple cellular compartments including the membrane and cytoplasm, while SLFN12 is primarily cytosolic.[1][2][3][4] Lysis buffer may not be optimal. | Use a robust lysis buffer like RIPA, especially for whole-cell lysates, to ensure solubilization of proteins from all compartments.[5] Always add fresh protease and phosphatase inhibitors to your lysis buffer.[5][6] |
| Poor Protein Transfer: PDE3A is a relatively large protein (~125 kDa), which can be difficult to transfer efficiently.[2][7] SLFN12 is smaller (~66 kDa). | For PDE3A, consider an overnight wet transfer at a low, constant voltage in a cold room (4°C). Ensure a 0.45 µm pore size PVDF membrane is used.[6] For SLFN12, a standard transfer should be sufficient, but you can confirm transfer efficiency with a reversible stain like Ponceau S.[6] | |
| Inactive Antibody: Primary or secondary antibody may have lost activity due to improper storage or multiple freeze-thaw cycles. | Aliquot antibodies upon first use and store at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. Run a positive control (e.g., HeLa or Jurkat cell lysate for PDE3A, SK-N-SH for SLFN12) to validate antibody activity.[8][9][10] | |
| Low Protein Abundance: The target protein may not be highly expressed in your specific cell or tissue type. | Increase the amount of protein loaded per lane. A common range is 20-50 µg of total protein.[5] Consider using cell fractionation to enrich the sample for the compartment where your protein resides.[11] | |
| High Background | Insufficient Blocking: The blocking agent is not effectively preventing non-specific antibody binding. | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.[12][13] Some phospho-specific antibodies may require BSA instead of milk. |
| Antibody Concentration Too High: The primary or secondary antibody concentration is excessive, leading to non-specific binding.[13][14] | Optimize antibody concentrations by performing a titration. Start with the manufacturer's recommended dilution and test several higher dilutions.[14] | |
| Inadequate Washing: Insufficient washing steps fail to remove unbound antibodies. | Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Use a buffer like TBST (Tris-Buffered Saline with 0.1% Tween 20). | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. | Check the antibody datasheet for known cross-reactivities. Use an antibody that has been validated for specificity (e.g., via knockout/knockdown experiments).[15] When possible, use a blocking peptide to confirm the specificity of the target band.[13] |
| Protein Degradation: Samples were not handled properly, leading to protein breakdown and the appearance of smaller bands. | Always prepare lysates on ice and add protease inhibitors.[6] Minimize the time between sample collection and processing. | |
| Post-Translational Modifications (PTMs) or Isoforms: PDE3A is known to be phosphorylated and has multiple isoforms, which can appear as distinct bands.[16] | Consult literature and resources like UniProt to identify known isoforms and PTMs for your target.[17] The predicted molecular weight of PDE3A is ~125 kDa, but isoforms can vary.[2][18] | |
| "Smiling" or Distorted Bands | Uneven Heat Distribution: The electrophoresis gel overheated during the run, causing faster migration in the center lanes. | Decrease the voltage during electrophoresis.[6] Run the gel in a cold room or surrounded by an ice pack to maintain a consistent temperature.[13] |
| Improperly Prepared Gel or Buffer: Issues with gel polymerization or running buffer concentration can lead to distorted migration.[19] | Ensure running buffers are made fresh and at the correct concentration. Allow gels to polymerize completely on a level surface.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weights for PDE3A and SLFN12?
A1: The canonical PDE3A protein has a predicted molecular weight of approximately 125-133 kDa.[2][7] However, be aware of different isoforms which may result in bands at other sizes; some have been observed between 60-80 kDa or around 118 kDa.[8][18] SLFN12 has a predicted molecular weight of approximately 66-67 kDa.[20][21]
Q2: Which positive controls are recommended for PDE3A and SLFN12 Western blots?
A2: For PDE3A, whole-cell lysates from HeLa, A431, HepG2, or Jurkat cells are suitable positive controls.[8][10] For SLFN12, SK-N-SH or SH-SY5Y cell lysates are recommended.[9][21]
Q3: How much protein lysate should I load per lane?
A3: A general recommendation is to load between 10-50 µg of total protein per lane.[5] For proteins with low expression, you may need to load up to 50 µg.[10] It is crucial to first determine the protein concentration of your lysates using a method like the BCA assay to ensure equal loading across all lanes.
Q4: My PDE3A antibody detects two bands. What could this mean?
A4: Detecting multiple bands for PDE3A could be due to several factors. PDE3A has different isoforms that are generated by alternative splicing.[16] Additionally, PDE3A undergoes phosphorylation by kinases like PKA and PKC, which can affect its migration on the gel.[1][16] Finally, non-specific binding or protein degradation could also be a cause.
Q5: Is there a known interaction between PDE3A and SLFN12 that could affect Western blotting?
A5: Yes, PDE3A and SLFN12 form a protein complex. Certain small molecule compounds can act as "molecular glues" to stabilize this interaction.[22] This interaction leads to the dephosphorylation of SLFN12, activating its ribonuclease function and inducing apoptosis.[17][22] In a Western blot context, this interaction is unlikely to affect the molecular weight of the individual denatured proteins, but be aware that the expression and post-translational modification state of one protein could be influenced by the other, especially in drug-treated samples.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Western blotting of PDE3A and SLFN12 based on commercially available antibody datasheets and literature.
Table 1: PDE3A Western Blotting Parameters
| Parameter | Recommendation | Source(s) |
| Primary Antibody Dilution | 0.04 - 0.4 µg/mL or 1:500 - 1:3000 | [8][23] |
| Host Species | Rabbit, Goat | [7][8] |
| Positive Control Lysates | HeLa, 293T, A431, HepG2, Jurkat | [8][10] |
| Protein Load Amount | 5 - 50 µg whole cell lysate | [10] |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST | [12] |
| Predicted Molecular Weight | ~125 kDa (can vary with isoforms) | [2] |
Table 2: SLFN12 Western Blotting Parameters
| Parameter | Recommendation | Source(s) |
| Primary Antibody Dilution | 0.2 - 1.0 µg/mL or 1:500 - 1:1000 | [9][21] |
| Host Species | Rabbit | [20][9][21] |
| Positive Control Lysates | SK-N-SH, SH-SY5Y, Human Thymus | [9][21] |
| Protein Load Amount | 10 - 50 µg whole cell lysate | [5] |
| Blocking Buffer | 5% non-fat dry milk in TBST | [15] |
| Predicted Molecular Weight | ~66 kDa | [20] |
Experimental Protocols
This section provides a detailed, generalized methodology for performing a Western blot for PDE3A or SLFN12.
1. Sample Preparation (Cell Lysates)
-
Place the cell culture dish on ice and wash cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitor cocktails. Use approximately 0.5 mL for a 60 mm dish.[5]
-
Scrape the adherent cells from the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[24]
-
Carefully transfer the supernatant (protein lysate) to a new, pre-cooled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Prepare samples for loading by adding 2X Laemmli sample buffer to your lysate at a 1:1 ratio. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5]
2. SDS-PAGE (Gel Electrophoresis)
-
Assemble the electrophoresis apparatus.
-
Load 20-50 µg of your prepared protein samples into the wells of a polyacrylamide gel. The gel percentage should be chosen based on the protein size (e.g., an 8% gel for PDE3A, a 10% gel for SLFN12).
-
Load a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in 1X running buffer at an appropriate voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel, PVDF membrane, and filter paper in transfer buffer.
-
Assemble the transfer stack ("sandwich") ensuring no air bubbles are trapped between the gel and the membrane.[13]
-
Perform the transfer. For a wet transfer, this is typically done at 100 V for 60-90 minutes or overnight at 20-30 V at 4°C. The latter is recommended for large proteins like PDE3A.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with water before proceeding.
4. Immunodetection
-
Place the membrane in a clean container and block with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[13]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (anti-PDE3A or anti-SLFN12) diluted in blocking buffer or TBST. Incubation is typically done overnight at 4°C with gentle agitation. Refer to Tables 1 & 2 for starting dilutions.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) diluted in blocking buffer or TBST for 1 hour at room temperature with agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to PDE3A and SLFN12.
Caption: A generalized workflow for Western blotting experiments.
Caption: Simplified PDE3A signaling pathway in cAMP regulation.
Caption: The pro-apoptotic interaction between PDE3A and SLFN12.
References
- 1. PDE3A as a Therapeutic Target for the Modulation of Compartmentalised Cyclic Nucleotide-Dependent Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. mdpi.com [mdpi.com]
- 4. SLFN12 schlafen family member 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Western Blot Sample Preparation Protocol [novusbio.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Anti-PDE3A antibody (ab244337) | Abcam [abcam.com]
- 8. PDE3A Antibody (NB300-673): Novus Biologicals [novusbio.com]
- 9. SLFN12 Polyclonal Antibody (PA5-20867) [thermofisher.com]
- 10. PDE3A Polyclonal Antibody (A302-740A) [thermofisher.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Identification and functional study of genetic polymorphisms in cyclic nucleotide phosphodiesterase 3A (PDE3A) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 15. Anti-SLFN12 antibody [EPR20904-32] (ab234418) | Abcam [abcam.com]
- 16. Selective regulation of cyclic nucleotide phosphodiesterase PDE3A isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
- 18. researchgate.net [researchgate.net]
- 19. wildtypeone.substack.com [wildtypeone.substack.com]
- 20. Anti-SLFN12 antibody (ab113238) | Abcam [abcam.com]
- 21. SLFN12 Antibody - Azide and BSA Free (NBP3-15967): Novus Biologicals [novusbio.com]
- 22. SLFN12 schlafen family member 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. PDE3A Antibody - BSA Free (NBP1-85645): Novus Biologicals [novusbio.com]
- 24. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Adjusting OPB-171775 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using OPB-171775. The information is designed to help optimize experimental design and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for this compound in cell culture experiments?
The optimal treatment duration for this compound depends on the specific experimental endpoint. Due to its mechanism of action as a molecular glue that induces protein complex formation and subsequent cellular stress, this compound can exhibit a delayed onset of cytotoxicity.[1] Here are some general guidelines based on published data:
-
For assessing downstream signaling events: Shorter incubation times are generally sufficient. For example, the formation of the PDE3A-SLFN12 complex and accumulation of SLFN12 protein can be observed in as little as 16 hours.[2] Analysis of GCN2 signaling pathway activation has been demonstrated at 24 hours.[3]
-
For cell viability and cytotoxicity assays: Longer incubation periods are typically necessary to observe significant effects. Studies have shown that a 3-day (72-hour) treatment is effective for determining cell viability using assays like the WST-8 assay.[2]
-
For gene expression analysis (qPCR): Changes in the expression of target genes, such as SLFN12, can be detected within 8 to 24 hours of treatment.[2]
It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental setup.
Q2: I am not observing the expected level of cytotoxicity with this compound. What are some possible reasons and troubleshooting steps?
Several factors can influence the efficacy of this compound. Here are some common issues and corresponding troubleshooting suggestions:
-
Cell Line Specificity: The cytotoxic effect of this compound is dependent on the co-expression of its targets, phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[3][4][5]
-
Troubleshooting: Confirm the expression levels of both PDE3A and SLFN12 in your cell line of interest using techniques like Western blotting or qPCR. If expression is low or absent, the compound may not be effective in that model.
-
-
Delayed Onset of Action: As mentioned, this compound can have a delayed cytotoxic effect.[1]
-
Troubleshooting: Extend the treatment duration in your experiments. Consider a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal time point for observing cytotoxicity.
-
-
Compound Stability and Storage: Improper storage and handling can lead to degradation of the compound.
-
Solubility Issues: Poor solubility can reduce the effective concentration of the compound in your experiment.
-
Troubleshooting: this compound is soluble in DMSO.[4] Ensure that the final concentration of DMSO in your cell culture medium is kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Q3: How should I design a dose-response experiment for this compound?
A well-designed dose-response experiment is crucial for determining the potency of this compound in your system.
-
Concentration Range: Based on published data, this compound has shown efficacy in the nanomolar range.[1] A typical starting range for a dose-response curve could be from 0.01 nM to 100 nM.[1]
-
Treatment Duration: As a starting point, a 72-hour incubation period is recommended for cell viability assays.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Summary
| Parameter | In Vitro Experiments | In Vivo Experiments (Mouse PDX models) | Reference |
| Treatment Duration | 3 days (Cell Viability) | 21 consecutive days (Oral Administration) | [1][2] |
| 16 hours (Complex Formation) | [2] | ||
| 8-24 hours (Gene/Protein Expression) | [2][3] | ||
| Effective Concentration | 0.01 - 100 nM | 0.1 mg/kg (Oral, once daily) | [1] |
Experimental Protocols
Cell Viability Assay (WST-8)
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add WST-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability relative to the vehicle control.
Western Blotting for Protein Expression
-
Seed cells in a suitable culture dish and treat with this compound for the desired time (e.g., 16 or 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., PDE3A, SLFN12, p-GCN2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for treatment optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with OPB-171775
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using OPB-171775 in their experiments. The information is designed to help address potential inconsistencies and challenges that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active molecular glue that facilitates the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12)[1][2]. This induced proximity leads to SLFN12 RNase-mediated cell death and the activation of the GCN2 signaling pathway[1][3].
Q2: In which cancer types has this compound shown efficacy?
This compound has demonstrated significant antitumor activity in patient-derived xenograft (PDX) models of gastrointestinal stromal tumors (GIST), irrespective of their KIT mutation status[3][4][5]. It has also shown potent antiproliferative effects in various other cancer cell lines that express PDE3A[4].
Q3: How should I prepare and store this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years[2]. Stock solutions can be prepared in fresh, moisture-free DMSO[2]. Once dissolved, aliquot the stock solution and store at -80°C for up to one year to avoid repeated freeze-thaw cycles[2]. Note that moisture-absorbing DMSO can reduce the solubility of the compound[2].
Q4: What is the recommended solvent for in vitro and in vivo studies?
For in vitro experiments, this compound can be dissolved in DMSO[2]. For in vivo oral administration, specific formulation details should be optimized for the animal model being used, though it has been successfully administered orally in preclinical studies[1][5].
Troubleshooting Guide
Inconsistent In Vitro Results
| Issue | Potential Cause | Recommended Solution |
| Reduced or no cytotoxic effect | Low or absent expression of PDE3A or SLFN12 in the cell line. | Confirm the mRNA and protein expression levels of both PDE3A and SLFN12 in your cell model using techniques like qPCR or Western blotting. The anticancer activity of this compound is dependent on the presence of both proteins[4][5]. |
| Compound degradation. | Ensure proper storage of both the powder and stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions from the stock solution for each experiment[1][2]. | |
| Suboptimal concentration range. | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model. IC50 values have been observed in the subnanomolar to single-digit nanomolar range in sensitive lines[4]. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform number of cells is seeded in each well. Variations in cell density can affect the cellular response to the compound. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile media or PBS to maintain a humidified environment. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper pipetting technique to minimize variability in compound concentration and cell numbers. |
Inconsistent In Vivo Results
| Issue | Potential Cause | Recommended Solution |
| Lack of tumor growth inhibition | Low expression of PDE3A or SLFN12 in the xenograft model. | Before initiating the study, verify the expression of PDE3A and SLFN12 in the tumor tissue to ensure the model is appropriate for studying the effects of this compound[4][5]. |
| Insufficient drug exposure. | Review the dosage and administration schedule. While a dose of 0.1 mg/kg once daily has been shown to be effective in GIST PDX models, dose optimization may be necessary for other tumor models[1][5]. Ensure proper oral gavage technique to guarantee consistent delivery. | |
| Animal health issues. | Monitor the body weight and overall health of the animals. Adverse effects unrelated to the compound can impact tumor growth and experimental outcomes. This compound has been reported to not have significant adverse effects on animal body weight at effective doses[1]. | |
| High variability in tumor volume | Inconsistent initial tumor size. | Start the treatment when tumors have reached a consistent, pre-determined volume across all animals in the study. |
| Technical variability in tumor measurement. | Use a standardized method for tumor measurement (e.g., calipers) and have the same individual perform the measurements throughout the study to minimize inter-individual variability. |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for the specific cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
Treatment: Replace the culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours). Note that this compound may show a delayed onset of cytotoxicity[1].
-
Viability Assessment: Determine cell viability using a suitable assay, such as the WST-8 assay[5].
-
Data Analysis: Calculate the relative cell viability compared to the vehicle control and determine the IC50 value.
In Vivo Patient-Derived Xenograft (PDX) Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) for tumor implantation[5].
-
Tumor Implantation: Subcutaneously implant patient-derived tumor fragments.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally, once daily, at the desired dose (e.g., 0.1 mg/kg/day) for the duration of the study (e.g., 21 days)[1][5].
-
Data Collection: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Visualizing the Mechanism of Action
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced cell death.
Experimental Workflow for In Vitro Studies
Caption: A typical workflow for in vitro cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Best Practices for Long-Term Storage and Handling of OPB-171775: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to the best practices for the long-term storage, handling, and quality control of OPB-171775, an orally active molecular glue that induces the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12), leading to cancer cell death.[1][2] Adherence to these guidelines is critical for ensuring the compound's stability, efficacy, and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for powdered this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can be kept for up to three years. For short-term storage (days to weeks), it can be kept at 0-4°C. It is crucial to store the powder in a dry, dark environment.
Q2: How should I store stock solutions of this compound?
A2: For long-term storage, stock solutions of this compound, typically dissolved in DMSO, should be aliquoted and stored at -80°C, where they are stable for up to one year. For shorter-term storage, aliquots can be kept at -20°C for up to one month. It is imperative to protect the solutions from light and to avoid repeated freeze-thaw cycles to prevent degradation.[1]
Q3: What is the recommended solvent for reconstituting this compound?
A3: The recommended solvent for reconstituting this compound is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at a concentration of 62 mg/mL (198.52 mM).[2] It is important to use fresh, moisture-free DMSO as the presence of water can reduce the solubility of the compound.[2]
Q4: How can I tell if my this compound has degraded?
A4: Visual signs of degradation in the powdered form can include a change in color or texture. For solutions, precipitation or a color change may indicate degradation or contamination. However, chemical degradation may not always be visually apparent. Therefore, periodic quality control checks are recommended for long-term stored compounds.
Q5: What are the potential consequences of improper storage?
A5: Improper storage can lead to the chemical degradation of this compound, resulting in a loss of potency and affecting the reliability and reproducibility of experimental data. Degradation products could also potentially have altered biological activities or toxicities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powdered compound appears discolored or clumpy. | Exposure to moisture or light. | Discard the compound. To prevent this, ensure the vial is tightly sealed and stored in a dark, dry environment at the recommended temperature. |
| Precipitation observed in the stock solution upon thawing. | The solution may be too concentrated, or the compound has degraded. | Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If it does not redissolve, the solution may be supersaturated or degraded. Consider preparing a fresh, less concentrated stock solution. |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage or handling (e.g., multiple freeze-thaw cycles). | Prepare fresh stock solutions from a new vial of powdered compound. Always aliquot stock solutions to minimize freeze-thaw cycles. Perform a quality control check (e.g., HPLC) on the existing stock solution to assess its purity. |
| Low solubility when dissolving in DMSO. | The DMSO may have absorbed moisture. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Ensure the DMSO is warmed to room temperature before use. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 312.31 g/mol | [2] |
| Solubility in DMSO | 62 mg/mL (198.52 mM) | [2] |
| Long-Term Storage (Powder) | -20°C for up to 3 years | |
| Long-Term Storage (Stock Solution) | -80°C for up to 1 year | |
| Short-Term Storage (Stock Solution) | -20°C for up to 1 month | [1] |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Allow the vial of powdered this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the entire contents of the vial based on the amount of compound provided).
-
Vortex the vial thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protecting tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Quality Control using High-Performance Liquid Chromatography (HPLC)
While a specific HPLC protocol for this compound is not publicly available, a general reverse-phase HPLC (RP-HPLC) method can be adapted to assess the purity of pyridazinone-based compounds.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid or a phosphate (B84403) buffer at a controlled pH).[4][5]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound (a common wavelength for similar compounds is around 258 nm).[3][5]
-
Procedure:
-
Prepare a fresh dilution of the this compound stock solution in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram for the presence of a single major peak corresponding to this compound. The appearance of additional peaks may indicate the presence of impurities or degradation products.
-
The purity can be estimated by calculating the area of the main peak as a percentage of the total peak area.
-
Protocol for Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7][8]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the treated wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]
-
Gently mix the plate on an orbital shaker for 5-15 minutes to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Subtract the background absorbance from a blank well (medium, MTT, and solubilization solution only).
-
Visualizations
Caption: Recommended workflow for the long-term storage of this compound.
Caption: Signaling pathway of this compound-induced cell death.
Caption: Experimental workflow for a cell viability (MTT) assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 6. japsonline.com [japsonline.com]
- 7. researchhub.com [researchhub.com]
- 8. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. atcc.org [atcc.org]
- 10. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A New Frontier in GIST Treatment: Comparing the Novel Molecular Glue OPB-171775 to Traditional Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, the landscape of gastrointestinal stromal tumor (GIST) treatment is evolving. While traditional tyrosine kinase inhibitors (TKIs) have long been the standard of care, the emergence of novel therapeutic modalities like OPB-171775, a first-in-class molecular glue, presents a paradigm shift in addressing TKI resistance. This guide provides a comprehensive comparison of the efficacy and mechanisms of this compound against established TKIs, supported by preclinical data.
Gastrointestinal stromal tumors are predominantly driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases, making them susceptible to targeted inhibition by drugs such as imatinib (B729), sunitinib, and regorafenib. However, the development of secondary resistance mutations often limits the long-term efficacy of these agents. This compound offers a novel, TKI-independent mechanism of action, providing a potential therapeutic avenue for patients with TKI-resistant GIST.
A Divergent Mechanism of Action
Unlike traditional TKIs that directly inhibit the catalytic activity of kinases, this compound functions as a molecular glue. It induces the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3] This induced proximity leads to SLFN12 RNase-mediated cell death, a mechanism that is independent of the KIT mutation status that dictates the efficacy of many TKIs.[1][2]
Figure 1. Contrasting mechanisms of this compound and traditional TKIs in GIST.
In Vitro Efficacy: Overcoming TKI Resistance
Preclinical studies have demonstrated the potent cytotoxic effects of this compound in GIST cell lines, including those with mutations that confer resistance to traditional TKIs. The efficacy of this compound is notably independent of the KIT mutation status.
| Compound | GIST Cell Line | Primary KIT Mutation | Secondary Resistance Mutation | IC50 (nM) |
| This compound | GIST-T1 | Exon 11 deletion | None | Subnanomolar to single-digit nanomolar range[1] |
| Imatinib | GIST-T1 | Exon 11 deletion | None | ~10-50 |
| Imatinib | TKI-resistant GIST models | Various | Various | >1000 |
| Sunitinib | Imatinib-resistant GIST | Various | ATP-binding pocket (e.g., V654A) | Active |
| Sunitinib | Imatinib-resistant GIST | Various | Activation loop (e.g., D816H) | Less Active |
| Regorafenib | Imatinib/Sunitinib-resistant GIST | Various | Various | Active |
Note: Specific IC50 values for this compound in a broad panel of GIST cell lines are pending full publication of detailed study results. The table presents a comparative overview based on available data.
In Vivo Antitumor Activity: Potent and Broad Efficacy
Patient-derived xenograft (PDX) models provide a more clinically relevant setting to evaluate anti-tumor efficacy. In these models, this compound has shown significant, dose-dependent tumor regression in GIST models, irrespective of their KIT mutation status.[1][2] This stands in contrast to traditional TKIs, whose efficacy in PDX models is often dictated by the specific KIT mutations present in the xenograft.
| Treatment | GIST PDX Model | KIT Mutation Status | Outcome |
| This compound | Multiple GIST PDX models | Imatinib-sensitive and resistant mutations | Significant tumor regression[1] |
| Imatinib | Imatinib-sensitive GIST PDX | e.g., Exon 11 mutation | Tumor growth inhibition/regression |
| Imatinib | Imatinib-resistant GIST PDX | e.g., Exon 17/18 mutations | Limited or no efficacy |
| Sunitinib | Imatinib-resistant GIST PDX | e.g., Exon 13/14 mutations | Tumor growth inhibition |
| Regorafenib | Imatinib/Sunitinib-resistant GIST PDX | Various | Tumor growth inhibition |
Notably, the combination of this compound with imatinib has been shown to lead to complete tumor regression in some GIST PDX models, suggesting a potential synergistic effect that warrants further investigation.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
In Vitro Cell Viability Assay
The anti-proliferative effects of this compound and comparator TKIs are typically assessed using a luminescence-based cell viability assay.
Figure 2. General workflow for in vitro cell viability assessment.
-
Cell Lines: A panel of GIST cell lines with well-characterized KIT and PDGFRA mutation status should be used, including both TKI-sensitive and TKI-resistant lines.
-
Drug Preparation: Compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations.
-
Assay Procedure: GIST cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a range of drug concentrations. After a 72-hour incubation period, cell viability is measured using a commercially available assay kit, such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
In Vivo Patient-Derived Xenograft (PDX) Studies
The in vivo efficacy of this compound is evaluated in immunodeficient mice bearing GIST tumors derived directly from patients.
-
Model Establishment: Fresh tumor tissue from consenting GIST patients is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID). Tumors are allowed to grow to a palpable size.
-
Drug Administration: Once tumors reach a predetermined volume, mice are randomized into treatment and control groups. This compound is administered orally, typically once daily. Comparator TKIs are administered according to established protocols. The vehicle used for drug formulation is administered to the control group.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effects.
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for GIST, particularly for patients who have developed resistance to traditional TKIs. Its unique mechanism of action, targeting the PDE3A-SLFN12 complex, circumvents the common resistance pathways associated with KIT mutations. The potent and broad preclinical efficacy of this compound, both as a single agent and potentially in combination with TKIs, underscores the need for its continued clinical development. Future research should focus on elucidating the full spectrum of its activity across different GIST subtypes and exploring rational combination strategies to further improve patient outcomes.
References
OPB-171775: A Novel Anti-Tumor Agent with Promise in TKI-Resistant Cancers
A deep dive into the anti-tumor effects of OPB-171775, a novel molecular glue, reveals a unique mechanism of action with significant potential for treating various cancers, particularly those resistant to conventional tyrosine kinase inhibitors (TKIs). This comparison guide provides a comprehensive overview of its performance, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound operates through a distinct mechanism, acting as a molecular glue to induce the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3] This induced proximity triggers SLFN12's RNase activity, leading to cell death.[1][2] This novel approach bypasses the common resistance mechanisms associated with TKIs, offering a new therapeutic strategy for cancers like gastrointestinal stromal tumors (GIST).[2][4][5]
Comparative Efficacy in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with IC50 values in the nanomolar to sub-nanomolar range. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound in various cancer cell lines as determined by a WST-8 cell viability assay.
| Cell Line | Cancer Type | IC50 (nmol/L) |
| GIST-T1 | Gastrointestinal Stromal Tumor | 0.8 |
| PFSK-1 | CNS Primitive Neuroectodermal Tumor | 0.1 |
| NCI-H2122 | Non-Small Cell Lung Cancer | 0.3 |
| U-87 MG | Glioblastoma | >1000 |
| HeLa | Cervical Cancer | 0.2 |
| A549 | Non-Small Cell Lung Cancer | >1000 |
| MCF7 | Breast Cancer | >1000 |
Data sourced from supplementary materials of a key study on this compound.
In Vivo Anti-Tumor Activity in GIST Patient-Derived Xenografts
The anti-tumor effects of this compound have been further validated in in vivo studies using patient-derived xenograft (PDX) models of GIST, including those with mutations conferring resistance to imatinib.
| GIST PDX Model | KIT Mutation Status | Treatment | Dosage | Outcome |
| GS11353 | Exon 11 deletion | This compound | 0.1 mg/kg/day, p.o. | Significant tumor regression |
| GS11353 | Exon 11 deletion | Imatinib | 50 mg/kg, b.i.d., p.o. | Tumor growth |
| GS11353 | Exon 11 deletion | This compound + Imatinib | 0.03 mg/kg/day + 50 mg/kg, b.i.d. | Complete tumor regression |
| GIST-RX1 | Exon 11 & 17 mutations | This compound | 0.1 mg/kg/day, p.o. | Tumor growth inhibition |
| GIST-RX2 | Exon 11 & 14 mutations | This compound | 0.1 mg/kg/day, p.o. | Tumor growth inhibition |
Oral administration (p.o.), twice daily (b.i.d.).
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves a specific signaling cascade, and its validation follows a structured experimental workflow.
Caption: Signaling pathway of this compound.
Caption: A typical experimental workflow.
Experimental Protocols
Cell Viability Assay (WST-8 Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and incubated overnight to allow for cell attachment.
-
Drug Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
WST-8 Reagent Addition: WST-8 reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for target proteins (e.g., p-GCN2, total GCN2, β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Patient-Derived Xenograft (PDX) Model Study
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used as hosts for the GIST PDX models.
-
Tumor Implantation: Fragments of patient-derived GIST tumors are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Grouping: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at a specified dose and schedule (e.g., 0.1 mg/kg, once daily for 21 days).[1] A vehicle control is administered to the control group.
-
Tumor Volume Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treatment group to the control group. Body weight is also monitored as an indicator of toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of OPB-171775 and imatinib in GIST PDX models
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. The advent of tyrosine kinase inhibitors (TKIs), exemplified by imatinib (B729), has revolutionized the treatment landscape for GISTs. However, the emergence of primary and secondary resistance to imatinib presents a significant clinical hurdle, necessitating the exploration of novel therapeutic strategies. This guide provides an objective comparison of the novel molecular glue, OPB-171775, and the established TKI, imatinib, in GIST patient-derived xenograft (PDX) models, offering insights into their respective mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.
Mechanisms of Action: A Tale of Two Distinct Therapeutic Strategies
Imatinib and this compound employ fundamentally different mechanisms to induce tumor cell death.
Imatinib: As a potent and selective inhibitor of the KIT and PDGFRA receptor tyrosine kinases, imatinib competitively binds to the ATP-binding pocket of these receptors.[1] This action blocks the phosphorylation and subsequent activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival.[1][2] By inhibiting these pathways, imatinib effectively induces cell cycle arrest and apoptosis in GIST cells harboring activating mutations in KIT or PDGFRA.[2]
This compound: In contrast to the direct kinase inhibition of imatinib, this compound functions as a molecular glue. It induces the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12).[3][4] This novel protein-protein interaction triggers the RNase activity of SLFN12, leading to widespread cellular stress and ultimately, apoptosis.[3][4] A key downstream effector of this pathway is the activation of the general control nonderepressible 2 (GCN2) signaling pathway.[1][3] Notably, the efficacy of this compound appears to be independent of the KIT mutation status, offering a potential therapeutic avenue for imatinib-resistant GISTs.[3][4]
Performance in GIST Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered highly translational preclinical models that recapitulate the heterogeneity of human tumors.[5][6]
A key study directly compared the antitumor effects of this compound and imatinib in GIST PDX models with varying KIT mutation statuses. In this study, tumor-bearing mice were treated for 21 days. The results demonstrated that this compound, administered orally at 0.1 mg/kg once daily, induced significant tumor regression, irrespective of the KIT mutation status.[7] In contrast, the effect of imatinib, administered twice daily, was dependent on the specific KIT mutation.[7]
Furthermore, a combination of a low dose of this compound (0.03 mg/kg, once daily) with imatinib resulted in complete tumor regression in all mice bearing GS11353 PDX tumors, suggesting a potential synergistic effect.[4]
Table 1: Comparative Efficacy of this compound and Imatinib in GIST PDX Models
| GIST PDX Model (KIT Mutation) | Treatment | Dosage | Duration | Outcome |
| Multiple GIST PDX models | This compound | 0.1 mg/kg/day (oral) | 21 days | Significant tumor regression regardless of KIT mutation status.[7] |
| Multiple GIST PDX models | Imatinib | Twice daily (oral) | 21 days | Efficacy dependent on KIT mutation status.[7] |
| GS11353 PDX model | This compound + Imatinib | 0.03 mg/kg/day (this compound) | 21 days | Complete tumor regression in all mice.[4] |
Experimental Protocols
The following provides a generalized methodology for the evaluation of therapeutic agents in GIST PDX models, based on the reviewed literature.
1. GIST PDX Model Establishment:
-
Tumor tissue from consenting GIST patients is obtained at the time of surgery.
-
Tumor fragments are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or NMRI nu/nu).[6][7]
-
Tumor growth is monitored, and once established, tumors can be serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.[6]
2. In Vivo Drug Efficacy Studies:
-
Once tumors reach a predetermined volume (e.g., approximately 300 mm³), mice are randomized into treatment and control groups.[8]
-
This compound Administration: this compound is typically formulated for oral administration.[4] A common dosage used in studies is 0.1 mg/kg, administered once daily via oral gavage.[7]
-
Imatinib Administration: Imatinib mesylate is also administered orally. Dosages in preclinical models can vary, with studies using doses such as 50 mg/kg daily or a twice-daily regimen.[8] For oral administration, imatinib tablets can be dispersed in a vehicle like water or apple juice.[6]
-
Treatment Duration: Treatment is typically carried out for a defined period, such as 21 days, during which tumor volume and animal body weight are regularly monitored.[7]
-
Outcome Assessment: The primary endpoint is typically the change in tumor volume over time. Tumor growth inhibition or regression is calculated at the end of the study.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the distinct mechanisms of this compound and imatinib, as well as the general workflow of a GIST PDX study, the following diagrams are provided.
Caption: Imatinib Signaling Pathway in GIST.
Caption: this compound Signaling Pathway in GIST.
Caption: General Experimental Workflow for GIST PDX Studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. WO2019016673A2 - A stable oral pharmaceutical composition of imatinib - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Combination of Imatinib Mesylate and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PDE3A-SLFN12 Molecular Glues: OPB-171775, DNMDP, and Anagrelide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three prominent PDE3A modulators that function as molecular glues: OPB-171775, DNMDP, and Anagrelide. These compounds induce a novel protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12), leading to cancer cell death. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to aid in research and development efforts.
Mechanism of Action: A Shared Strategy of Induced Proximity
This compound, DNMDP, and Anagrelide, despite their structural diversity, share a common, non-canonical mechanism of action. Instead of solely relying on the inhibition of PDE3A's enzymatic activity, they act as "molecular glues."[1][2] These molecules bind to PDE3A and induce a conformational change that promotes the formation of a stable ternary complex with SLFN12.[3][4][5] This induced proximity is the critical event that triggers downstream cytotoxic effects. The formation of the PDE3A-SLFN12 complex leads to the activation of SLFN12's latent RNase activity, resulting in cellular stress and ultimately, apoptosis.[3] The cytotoxic effect of these modulators is therefore dependent on the co-expression of both PDE3A and SLFN12 in cancer cells.[6][7]
Caption: Signaling pathway of PDE3A-SLFN12 molecular glues.
Comparative Efficacy: Cytotoxicity in Cancer Cell Lines
Direct head-to-head studies comparing the cytotoxic potency of this compound, DNMDP, and Anagrelide across a broad panel of cell lines under identical conditions are limited. The following tables summarize available half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) data from various studies. It is critical to note that experimental conditions, such as cell viability assays and incubation times, may vary between studies, warranting caution in direct comparisons.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| GIST-T1 (SLFN12-expressing) | Gastrointestinal Stromal Tumor | 0.01-100 (effective concentration range) | [8] |
| Various GIST PDX models | Gastrointestinal Stromal Tumor | Effective in vivo at 0.1 mg/kg/day | [5] |
Table 2: Cytotoxicity of DNMDP
| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| HeLa | Cervical Cancer | 10 - 100 | [7] |
| NCI-H1563 | Lung Adenocarcinoma | 10 - 100 | [7] |
| NCI-H2122 | Lung Adenocarcinoma | 10 - 100 | [7] |
| A549 | Lung Carcinoma | > 1000 | [7] |
| MCF7 | Breast Cancer | > 1000 | [7] |
| PC3 | Prostate Cancer | > 1000 | [7] |
Table 3: Cytotoxicity of Anagrelide
| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| HeLa | Cervical Cancer | ~4 | [9] |
| GIST882 | Gastrointestinal Stromal Tumor | Dose-dependent reduction in viability | [10] |
| SA4 | Sarcoma | Dose-dependent reduction in viability | [10] |
| GOT3 | Sarcoma | Dose-dependent reduction in viability | [10] |
Key Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare PDE3A-SLFN12 molecular glues. Specific details may need to be optimized for particular cell lines and antibodies.
Cell Viability Assay (WST-8 or MTT Assay)
This assay quantifies the cytotoxic effect of the modulators on cancer cell lines.
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.[3]
-
Drug Treatment: Add the PDE3A modulator at a range of concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours.
-
Reagent Addition: Add WST-8 or MTT reagent to each well and incubate for 1-4 hours, allowing for the conversion of the reagent to a colored formazan (B1609692) product by viable cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11]
Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Complex Formation
This technique is used to demonstrate the drug-induced interaction between PDE3A and SLFN12 in cells.
Caption: Experimental workflow for co-immunoprecipitation.
Methodology:
-
Cell Treatment: Treat cells expressing both PDE3A and SLFN12 with the PDE3A modulator (e.g., 1 µM for 16 hours) or a vehicle control.[5]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the whole-cell lysates with an antibody specific for PDE3A overnight at 4°C.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody specific for SLFN12 to detect its presence in the PDE3A immunoprecipitate. An increase in the SLFN12 signal in the modulator-treated sample compared to the control indicates induced complex formation.[5]
Western Blotting for Protein Expression
This method is used to assess the levels of PDE3A and SLFN12 proteins in cells.
Methodology:
-
Protein Extraction: Prepare whole-cell lysates from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PDE3A, SLFN12, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.
Conclusion
This compound, DNMDP, and Anagrelide represent a promising class of anti-cancer agents with a novel mechanism of action centered on the induced formation of a cytotoxic PDE3A-SLFN12 complex. While direct comparative efficacy data is still emerging, the available information suggests that all three compounds are potent inducers of this interaction in sensitive cell lines. The choice of modulator for further investigation may depend on specific cancer types, expression levels of PDE3A and SLFN12, and the desired pharmacokinetic properties. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of these and other novel PDE3A-SLFN12 molecular glues.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple PDE3A modulators act as molecular glues promoting PDE3A-SLFN12 interaction and induce SLFN12 dephosphorylation and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of cancer-cytotoxic modulators of PDE3A by predictive chemogenomics [dspace.mit.edu]
- 7. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validating SLFN12 Expression as a Predictive Biomarker for OPB-171775 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data validating the crucial role of Schlafen family member 12 (SLFN12) expression in determining sensitivity to the novel molecular glue, OPB-171775. We present a comparative overview of this compound's performance, supported by quantitative data and detailed experimental protocols. This document is intended to assist researchers in evaluating the therapeutic potential of this compound and the utility of SLFN12 as a predictive biomarker.
Introduction to this compound and its Mechanism of Action
This compound is an orally active small molecule that functions as a molecular glue.[1] It induces the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and SLFN12.[1][2][3] This induced proximity activates the latent RNase activity of SLFN12, leading to ribosomal RNA degradation, cellular stress, and ultimately, apoptosis.[1][2][4][5] The cytotoxic effect of this compound is therefore contingent on the co-expression of both PDE3A and SLFN12 in cancer cells.[5] This unique mechanism of action makes this compound a promising therapeutic agent for tumors harboring these molecular characteristics, particularly those that have developed resistance to conventional therapies like tyrosine kinase inhibitors (TKIs).[2][6][7]
Comparative Efficacy of this compound
The antitumor activity of this compound has been demonstrated in various cancer models, with a pronounced effect in gastrointestinal stromal tumors (GISTs), which frequently co-express PDE3A and SLFN12.[2][6]
Performance in TKI-Resistant Gastrointestinal Stromal Tumors (GISTs)
A key finding is the significant efficacy of this compound in TKI-resistant GIST patient-derived xenograft (PDX) models.[2][6] This is a critical advantage over existing therapies, as TKI resistance is a major clinical challenge.
Table 1: Antitumor Efficacy of this compound in TKI-Resistant GIST PDX Models
| PDX Model | KIT Mutation Status | Treatment | Dosage | Outcome |
| GS11353 | TKI-resistant | This compound + Imatinib | 0.03 mg/kg (p.o., daily) | Complete tumor regression in all mice.[1] |
| Multiple GIST PDX models | Various KIT mutations | This compound | 0.1 mg/kg (p.o., daily) for 21 days | Significant reduction in tumor volume, regardless of KIT mutation status.[1] |
In Vitro Sensitivity Profile
The sensitivity to this compound is directly correlated with the expression levels of both PDE3A and SLFN12.
Table 2: this compound In Vitro Cytotoxicity
| Cell Line | Cancer Type | SLFN12 Expression | PDE3A Expression | This compound Sensitivity |
| GIST-T1 | Gastrointestinal Stromal Tumor | Expressing | Expressing | Sensitive (significant cell death at 0.01-100 nM).[1] |
| PFSK-1 | Ependymoma | Expressing | Expressing | Sensitive.[2] |
| HeLa | Cervical Cancer | Expressing | Expressing | Sensitive.[2] |
| U-87 MG | Glioblastoma | Expressing | Expressing | Sensitive.[2] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound's mechanism involves the formation of a PDE3A-SLFN12 complex, which activates SLFN12's RNase function. This leads to downstream cellular stress responses, including the activation of the General Control Nonderepressible 2 (GCN2) pathway, culminating in cell death.[1][2][7]
Caption: Mechanism of this compound-induced cell death.
Experimental Workflow for Validating SLFN12-Dependent Sensitivity
The following workflow outlines the key steps to validate the role of SLFN12 in this compound sensitivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. genecards.org [genecards.org]
- 5. SLFN12 schlafen family member 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A New Frontier in GIST Treatment: OPB-171775 Demonstrates Efficacy in TKI-Resistant Tumors
For Immediate Release
[City, State] – [Date] – In the evolving landscape of gastrointestinal stromal tumor (GIST) therapeutics, the novel, non-tyrosine kinase inhibitor (TKI) OPB-171775 is showing significant promise, particularly in overcoming the challenge of TKI resistance. This comparison guide provides an in-depth analysis of this compound's performance against established TKIs in both TKI-sensitive and TKI-resistant GIST models, supported by preclinical data.
Gastrointestinal stromal tumors are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by mutations in the KIT or PDGFRA receptor tyrosine kinases. While TKIs like imatinib (B729) have revolutionized the treatment of GIST, the development of resistance, often through secondary mutations, remains a significant clinical hurdle.
This compound, a first-in-class molecular glue, operates through a distinct mechanism of action. It induces the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12), leading to RNase-mediated cell death.[1] This unique mechanism allows this compound to bypass the common TKI resistance pathways.
Performance in TKI-Sensitive GIST
In preclinical models of TKI-sensitive GIST, this compound demonstrates potent antitumor activity. While TKIs like imatinib are highly effective in this setting, this compound presents a viable alternative with a novel mechanism.
Breakthrough in TKI-Resistant GIST
The true potential of this compound lies in its efficacy against TKI-resistant GIST. Studies have shown that this compound maintains its potent cytotoxic effects in GIST models harboring mutations that confer resistance to multiple lines of TKI therapy.[2]
Table 1: Comparative Efficacy of this compound and Imatinib in GIST Patient-Derived Xenograft (PDX) Models
| GIST Model | Primary KIT Mutation | TKI Sensitivity | Treatment | Tumor Growth Inhibition (%) | Reference |
| GIST-T1 | Exon 11 deletion | Sensitive | Imatinib | 80.0 | [3] |
| GIST-RX2 | Exon 11 deletion | Resistant | Imatinib | 53.9 | [3] |
| GIST-RX1 | Exon 11 deletion, Exon 17 D816E | Resistant | Imatinib | 17.8 | [3] |
| GIST-RX4 | Exon 11 deletion, PTEN mutation | Resistant | Imatinib | 7.4 | [3] |
| PDX Models (various KIT mutations) | Various | Sensitive & Resistant | This compound (0.1 mg/kg) | Significant tumor volume reduction | [1] |
Table 2: In Vitro IC50 Values of Selected TKIs in GIST Cell Lines
| Cell Line | Primary KIT/PDGFRA Mutation | Imatinib IC50 (µM) | Sunitinib IC50 (µM) | Regorafenib IC50 (µM) | Notes | Reference |
| GIST-T1 | KIT Exon 11 deletion | 0.0065 | - | - | Imatinib-sensitive | [4] |
| GIST-T1/IM-R | KIT Exon 11 del, PDGFRA Exon 12 mutation | 0.1271 | - | - | Imatinib-resistant | [4] |
| GIST882 | KIT Exon 13 K642E | 0.077 | - | - | Imatinib-sensitive | [5] |
| GIST430/654 | - | 0.59 | - | - | Imatinib-resistant | [5] |
| GIST48 | - | 0.66 | - | - | Imatinib-resistant | [5] |
| GIST-T1 (vector) | KIT Exon 11 mutation | - | - | - | Imatinib-sensitive | [6] |
| GIST-T1 (V654A) | KIT Exon 11 + 13 mutation | - | Lower than vector | Higher than vector | Imatinib-resistant | [6] |
| GIST-T1 (N822K) | KIT Exon 11 + 17 mutation | - | Higher than vector | Lower than vector | Imatinib-resistant | [6] |
Experimental Protocols
In Vivo Patient-Derived Xenograft (PDX) Studies
A common experimental design to evaluate drug efficacy in GIST involves the use of patient-derived xenografts.
-
Tumor Implantation: Fresh tumor tissue from consenting GIST patients is subcutaneously implanted into immunodeficient mice (e.g., NMRI nu/nu or NOD/SCID).
-
Tumor Growth and Passaging: Once tumors reach a specified volume (e.g., 200 mm³), they are harvested and can be re-transplanted into subsequent generations of mice for model expansion.[7]
-
Treatment Administration: When tumors in the experimental cohort reach a palpable size, mice are randomized into treatment and control groups. Drugs are administered orally (gavage) or via injection (intraperitoneal or intravenous) at specified doses and schedules. For example, this compound has been administered orally once daily.[1]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).
In Vitro Cell Viability Assays (IC50 Determination)
-
Cell Culture: GIST cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound or various TKIs).
-
Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is measured using a method such as the MTT assay.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizing the Mechanisms
To better understand the distinct therapeutic approaches, the following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for preclinical GIST research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel receptor tyrosine kinase targeted combination therapies for imatinib-resistant gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of OPB-171775's Therapeutic Potential: A Comparative Analysis Against Standard of Care in TKI-Resistant Gastrointestinal Stromal Tumors
For Immediate Release
[City, State] – December 7, 2025 – An independent analysis of preclinical data suggests that OPB-171775, a novel molecular glue, holds significant therapeutic potential for patients with tyrosine kinase inhibitor (TKI)-resistant gastrointestinal stromal tumors (GIST). This report provides a comparative guide for researchers, scientists, and drug development professionals, objectively evaluating the performance of this compound against established treatments, regorafenib (B1684635) and ripretinib (B610491), based on available experimental data.
GIST is a rare form of sarcoma, and while TKIs like imatinib (B729) have revolutionized treatment, many patients eventually develop resistance, creating a critical unmet medical need. This compound presents a novel, non-TKI mechanism of action, inducing the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1] This complex formation ultimately leads to SLFN12 RNase-mediated cell death, offering a new therapeutic avenue that is independent of the KIT mutations that drive resistance to many TKIs.
Comparative Analysis of Preclinical Efficacy
To contextualize the therapeutic potential of this compound, this guide summarizes its preclinical performance alongside that of the approved third- and fourth-line treatments for TKI-resistant GIST, regorafenib and ripretinib.
In Vitro Sensitivity
While specific IC50 values for this compound in a comprehensive panel of GIST cell lines are not yet publicly available, initial studies indicate potent, dose-dependent cytotoxic effects in cells expressing both PDE3A and SLFN12. For comparison, preclinical data for regorafenib and ripretinib in GIST cell lines are presented below. It is important to note that direct comparison is challenging without head-to-head studies in the same cell lines under identical conditions.
| Drug | GIST Cell Line | IC50 (µM) | Mutation Status |
| Regorafenib | GIST-T1/IMR (Imatinib-Resistant) | 1.57 | KIT Exon 11 mutation |
| Ripretinib | GIST-T1 | Not specified, but showed significant anti-tumor effects | KIT Exon 11 mutation |
| This compound | GIST-T1 | Not publicly available | KIT Exon 11 mutation |
Data for regorafenib from a study on a patient-derived organoid.[2] Data for ripretinib and this compound are based on qualitative descriptions of preclinical studies.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue into immunodeficient mice, are considered more clinically relevant than traditional cell line xenografts. Studies on this compound in GIST PDX models have demonstrated significant antitumor activity, including tumor regression, irrespective of the underlying KIT mutation status.
This compound Performance in GIST PDX Models:
In preclinical studies, oral administration of this compound at a dose of 0.1 mg/kg/day for 21 days resulted in tumor regression in GIST PDX models.[3] One notable study showed that in GIST PDX models with varying KIT mutation statuses, this compound treatment led to a significant reduction in tumor volume compared to vehicle-treated controls.[3]
Comparative In Vivo Data for Standard of Care:
-
Regorafenib: In a GIST PDX model with mutations in exons 11 and 17 of c-kit, regorafenib treatment led to significant tumor regression compared to an untreated control group.[4] Another study in gastric cancer PDX models showed that regorafenib at 10 mg/kg/day significantly inhibited tumor growth.[5]
-
Ripretinib: Preclinical studies using imatinib-resistant GIST PDX models have shown that ripretinib can completely halt tumor growth.[6]
| Drug | PDX Model | Dosing Regimen | Outcome |
| This compound | TKI-Resistant GIST | 0.1 mg/kg/day (oral) for 21 days | Significant tumor regression |
| Regorafenib | Imatinib-Resistant GIST (c-kit exons 11 & 17 mutations) | Daily (oral) for 3 weeks | Significant tumor regression |
| Ripretinib | Imatinib-Resistant GIST | 100 mg/kg QD or 50 mg/kg BID | Complete tumor growth arrest |
It is crucial to acknowledge that these data are from separate studies and not from a direct head-to-head comparison.
Experimental Protocols
Detailed methodologies are essential for the independent verification and replication of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of these compounds.
In Vitro Cell Viability Assay (Crystal Violet Method)
The crystal violet assay is a simple and reliable method for assessing cell viability by staining the DNA of adherent cells.
Protocol:
-
Cell Seeding: Seed GIST cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the test compound (this compound, regorafenib, or ripretinib) for a specified duration (e.g., 72 hours).
-
Fixation: After treatment, gently wash the cells with phosphate-buffered saline (PBS) and fix them with 100% methanol (B129727) for 10 minutes.
-
Staining: Stain the fixed cells with a 0.1% crystal violet solution for 10 minutes at room temperature.
-
Washing: Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
Solubilization: Solubilize the bound crystal violet dye with a suitable solvent, such as 10% acetic acid or methanol.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
In Vivo Patient-Derived Xenograft (PDX) Model Studies
PDX models are established by implanting fresh tumor tissue from GIST patients into immunodeficient mice.
Protocol:
-
Tumor Implantation: Surgically implant small fragments of patient GIST tissue subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID mice).[7][8]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.[6]
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compounds (this compound, regorafenib, or ripretinib) or vehicle control according to the specified dosing regimen (e.g., daily oral gavage).
-
Efficacy Evaluation: Measure tumor volume and body weight periodically throughout the study. The primary endpoint is often tumor growth inhibition, calculated as the percentage change in tumor volume from baseline.[6]
-
Histopathological Analysis: At the end of the study, tumors can be excised for histological and molecular analysis to further understand the drug's effect.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound.
Caption: Preclinical experimental workflows.
Conclusion
The available preclinical data indicates that this compound has a promising therapeutic potential in TKI-resistant GIST, operating through a distinct mechanism of action that circumvents known resistance pathways. While direct comparative data is limited, the observed tumor regression in PDX models is a strong indicator of its potential efficacy. Further head-to-head preclinical studies and eventual clinical trials will be necessary to definitively establish the therapeutic positioning of this compound relative to the current standards of care, regorafenib and ripretinib. The detailed experimental protocols provided in this guide are intended to facilitate the independent verification and further exploration of this promising new agent by the scientific community.
References
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regorafenib regresses an imatinib-resistant recurrent gastrointestinal stromal tumor (GIST) with a mutation in exons 11 and 17 of c-kit in a patient-derived orthotopic xenograft (PDOX) nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of OPB-171775: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of OPB-171775, a molecular glue with significant antitumor activity. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to minimize environmental impact.
This compound is an orally active molecular glue that induces the formation of a ternary complex with phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12), leading to SLFN12 RNase-mediated cell death.[1][2] Due to its cytotoxic nature, it is classified as an antineoplastic agent and requires careful handling and disposal as hazardous waste.[3][4]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before commencing any work that will generate this compound waste, it is imperative to have a designated and correctly labeled hazardous waste container readily accessible. All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate PPE.
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Double chemotherapy gloves are required for maximum protection.[3] Gloves must be inspected before use and disposed of as contaminated waste after handling the compound. |
| Eye Protection | Safety glasses or goggles must be worn. |
| Lab Coat | A lab coat, preferably disposable, should be worn to protect street clothes. |
| Respiratory Protection | If there is a risk of aerosolization, a properly fitted respirator should be used. |
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Waste Stream: this compound waste must be segregated from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical wastes.[3]
-
Containers: Use only appropriate, chemically resistant containers for waste collection. These containers must be in good condition, with secure, leak-proof closures.[5] Special black RCRA (Resource Conservation and Recovery Act) containers are often provided for antineoplastic waste.[3]
Container Labeling:
All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The specific hazards (e.g., "Toxic," "Antineoplastic")
-
The accumulation start date
-
The name of the Principal Investigator (PI) and the laboratory location[6]
On-Site Storage and Accumulation
Designated satellite accumulation areas (SAAs) should be established at or near the point of waste generation.
| Storage Parameter | Guideline |
| Location | At or near the point of generation, under the control of laboratory personnel.[5] |
| Segregation | Incompatible waste materials must be kept separate.[7] |
| Containment | Use secondary containment, such as a tray or tub, to contain any potential spills.[6][7] |
| Container Status | Waste containers must be kept closed at all times, except when adding waste.[6][8] |
| Accumulation Limits | Laboratories generally cannot store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at one time.[6] |
Disposal Procedures
Under no circumstances should this compound or its solutions be disposed of down the sewer or in regular trash.[5][9] Evaporation of chemical waste is also strictly prohibited.[6][9]
Step-by-Step Disposal Protocol:
-
Collection: Collect all this compound waste, including stock solutions, contaminated media, and disposable items (e.g., pipette tips, gloves), in the designated hazardous waste container.
-
Empty Containers:
-
Containers that held this compound must be triple-rinsed with a suitable solvent.[9][10]
-
The first rinseate must be collected and disposed of as hazardous waste.[10]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[10]
-
After thorough rinsing and air-drying, deface the original label before disposing of the container as regular trash.[6][9]
-
-
Contaminated Sharps:
-
Waste Pickup: Once the waste container is full or is no longer being used, submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.[3]
Experimental Workflow for Handling and Disposal
The following diagram illustrates the general workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
Signaling Pathway of this compound
The mechanism of action of this compound involves the formation of a ternary complex, leading to targeted cell death. Understanding this pathway is crucial for researchers working with this compound.
Caption: Mechanism of Action of this compound.
By adhering to these detailed procedures, research professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. web.uri.edu [web.uri.edu]
- 4. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. gzlabfurniture.com [gzlabfurniture.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. policies.dartmouth.edu [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
